Thalidomide-4-C3-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJERMPPMWSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Thalidomide-4-C3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-C3-NH2 hydrochloride is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. As a derivative of thalidomide (B1683933), it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). This property allows for its incorporation into Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound for researchers and professionals in drug development.
Chemical Properties
This compound is a synthetic organic compound. Its fundamental role is to engage the CRBN component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, thereby enabling the degradation of a target protein when incorporated into a PROTAC.[1][2][3]
Quantitative Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 4-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [4] |
| Molecular Formula | C₁₆H₁₈ClN₃O₄ | [1][3][5] |
| Molecular Weight | 351.78 g/mol | [6] |
| CAS Number | 2357110-84-8 | [1][3][5] |
| Appearance | Solid | - |
| Storage Temperature | -20°C | [1][3][5] |
| Solubility | Soluble in DMSO | [7][8] |
Synthesis and Characterization
The synthesis of this compound involves the modification of the thalidomide scaffold. While a specific, detailed protocol for this exact molecule is not publicly available, the general synthesis of 4-substituted thalidomide analogs provides a likely pathway. This typically involves the reaction of a substituted phthalic anhydride (B1165640) with glutamine or a derivative thereof.
General Synthetic Approach for 4-Substituted Thalidomide Analogs
A common route involves the reaction of a 4-substituted phthalic anhydride with L-glutamine. The resulting N-phthaloyl-L-glutamine then undergoes cyclization to form the thalidomide derivative. The amine-terminated linker can be introduced either on the starting phthalic anhydride or through subsequent modification of the thalidomide core.
Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the phthalimide (B116566) and glutarimide (B196013) rings, the propyl amine linker, and their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule. LC-MS/MS can be employed for quantification in biological matrices.[6][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.
Mechanism of Action in PROTACs
This compound serves as the E3 ligase-recruiting moiety in a PROTAC. The primary amine provides a versatile attachment point for a linker, which is then connected to a ligand for the target protein of interest (POI).
Signaling Pathway: PROTAC-Mediated Protein Degradation
The PROTAC, incorporating Thalidomide-4-C3-NH2, orchestrates a series of events leading to the degradation of the target protein.
Experimental Protocols
The following are generalized protocols for key experiments involving a thalidomide-based PROTAC. These would need to be optimized for the specific PROTAC and target protein.
PROTAC Assembly Workflow
The synthesis of a PROTAC using this compound involves the conjugation of the amine group to a linker that is already attached to the target protein ligand.
Cellular Thermal Shift Assay (CETSA) for CRBN Engagement
CETSA is used to confirm that the thalidomide moiety of the PROTAC engages with CRBN in a cellular context.[11][12][13][14]
-
Cell Treatment: Treat cells with the PROTAC or a vehicle control.
-
Heating: Heat cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Quantify the amount of soluble CRBN in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve of CRBN to a higher temperature in the presence of the PROTAC indicates target engagement.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.[15][16]
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the CRBN E3 ligase complex, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture to allow for ubiquitination to occur.
-
Quenching and Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, looking for higher molecular weight bands corresponding to ubiquitinated protein.
Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the degradation of the target protein in cells.[17][18][19]
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a set period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control, followed by a secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of protein degradation.
Conclusion
This compound is a foundational building block for the development of CRBN-recruiting PROTACs. Its well-defined interaction with Cereblon provides a reliable anchor for hijacking the ubiquitin-proteasome system to achieve targeted protein degradation. A thorough understanding of its chemical properties and the experimental protocols for its application is essential for researchers and drug developers aiming to leverage this powerful technology for therapeutic innovation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thalidomide-4-O-C10-NH2 (hydrochloride) | C23H32ClN3O5 | CID 169450032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Thalidomide-4-C3-NH2 Hydrochloride: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs are widely utilized as potent ligands for the Cereblon (CRBN) E3 ligase.
This technical guide provides a comprehensive overview of the synthesis of Thalidomide-4-C3-NH2 hydrochloride, a key building block for the construction of thalidomide-based PROTACs. This versatile linker possesses a terminal amine functionality, enabling facile conjugation to a wide array of protein-targeting ligands. This document outlines a plausible and scientifically sound three-step synthetic pathway, complete with detailed experimental protocols, quantitative data, and visualizations to aid researchers in the successful preparation of this essential PROTAC component.
PROTAC Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and the CRBN E3 ligase complex. This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a robust three-step sequence, commencing with the preparation of the key intermediate, 4-hydroxythalidomide. This is followed by a Mitsunobu reaction to introduce the protected aminopropyl linker, and culminates in the deprotection of the amine to yield the final hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
Reaction Scheme: 3-Hydroxyphthalic Anhydride + 3-Aminopiperidine-2,6-dione hydrochloride → 4-Hydroxythalidomide
Materials and Reagents:
-
3-Hydroxyphthalic Anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Pyridine
-
Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in pyridine, add triethylamine (2.2 eq).
-
Add 3-hydroxyphthalic anhydride (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 115-120 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxythalidomide.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of tert-Butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)propyl)carbamate (Mitsunobu Reaction)
Reaction Scheme: 4-Hydroxythalidomide + N-Boc-3-aminopropanol → tert-Butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)propyl)carbamate
Materials and Reagents:
-
4-Hydroxythalidomide
-
N-Boc-3-aminopropanol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve 4-hydroxythalidomide (1.0 eq), N-Boc-3-aminopropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.
Step 3: Synthesis of this compound (Boc Deprotection)
Reaction Scheme: tert-Butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)propyl)carbamate + HCl → this compound
Materials and Reagents:
-
tert-Butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)propyl)carbamate
-
4 M HCl in 1,4-dioxane (B91453)
-
Dichloromethane (DCM) or Methanol
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM or methanol.
-
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10-20 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum to obtain this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. Please note that the yields are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Imide Formation | 3-Hydroxyphthalic Anhydride | 4-Hydroxythalidomide | 70-85 |
| 2 | Mitsunobu Reaction | 4-Hydroxythalidomide | Boc-protected aminopropyl thalidomide | 60-75 |
| 3 | Boc Deprotection | Boc-protected aminopropyl thalidomide | This compound | >95 |
Table 2: Characterization Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) | Expected Mass Spec (m/z) |
| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | Aromatic protons, CH of glutarimide, CH₂ of glutarimide, OH proton | [M+H]⁺: 275.06 |
| Boc-protected aminopropyl thalidomide | C₂₁H₂₅N₃O₇ | 431.44 | Aromatic protons, CH of glutarimide, CH₂ of glutarimide, O-CH₂, N-CH₂, C-CH₂, Boc protons | [M+H]⁺: 432.17 |
| This compound | C₁₆H₁₈ClN₃O₄ | 367.79 | Aromatic protons, CH of glutarimide, CH₂ of glutarimide, O-CH₂, N-CH₂, C-CH₂, NH₃⁺ protons | [M-Cl]⁺: 332.13 |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound, a crucial building block for the development of novel PROTACs. The outlined three-step synthetic route is based on well-established chemical transformations and offers a reliable method for obtaining this important E3 ligase ligand-linker conjugate. By following the provided experimental protocols and utilizing the accompanying data and visualizations, researchers in the field of targeted protein degradation can confidently synthesize this key component for their drug discovery efforts. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final product.
An In-Depth Technical Guide to the Mechanism of Action of Thalidomide-4-C3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-4-C3-NH2 hydrochloride is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. As a derivative of thalidomide (B1683933), its primary mechanism of action is not as a standalone therapeutic agent but as a potent recruitment ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This function is pivotal in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents engineered to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound within the PROTAC framework, detailed experimental protocols for its characterization, and a summary of key quantitative data for analogous compounds.
Introduction: The Role of this compound in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address protein targets previously considered "undruggable" by conventional small molecule inhibitors. At the heart of this strategy are PROTACs, heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
A PROTAC molecule is composed of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a critical building block for the E3 ligase ligand component. The thalidomide moiety specifically and potently binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. The "-4-C3-NH2" portion refers to a three-carbon (propyl) linker attached at the 4-position of the phthalimide (B116566) ring of thalidomide, terminating in an amine group (-NH2). This terminal amine provides a reactive handle for conjugation to the POI-binding ligand, thus completing the PROTAC structure.
The central mechanism of action is the PROTAC-induced formation of a ternary complex between the POI and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Molecular Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action for a PROTAC utilizing a this compound-derived ligand is a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-CRBN). The formation and stability of this complex are critical for degradation efficacy.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CUL4A-DDB1-CRBN complex. This proximity facilitates the transfer of ubiquitin molecules to accessible lysine residues on the surface of the POI.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, a process known as polyubiquitination. This polyubiquitin (B1169507) chain serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated POI. The proteasome then unfolds and proteolytically degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is not degraded in this process and is released to recruit another molecule of the POI, thus acting catalytically.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data Analysis
Table 1: Representative Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of 4-Substituted Thalidomide-Based PROTACs
| PROTAC ID | Target Protein | Linker Description (from 4-position) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| SHP2-D26 | SHP2 | PEG-based linker | HeLa | 6.02 | >90 | [1] |
| BRD4 Degrader | BRD4 | Alkyl linker | MV4-11 | ~50 | >95 | [2] |
| c-Src Degrader | c-Src | Short alkyl linker | MDA-MB-231 | 6 | >90 | [3] |
Note: The specific chemical structures of the linkers in the referenced PROTACs may differ from a simple C3-amine but demonstrate the utility of the 4-position as an attachment point.
Table 2: Representative Binding Affinities (K_d) of Thalidomide and its Analogs to CRBN
| Ligand | Binding Assay | K_d (nM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 | [4] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 | [4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 | [4] |
Detailed Experimental Protocols
The characterization of a PROTAC derived from this compound involves a series of in vitro and cell-based assays to determine its efficacy, potency, and mechanism of action.
Western Blotting for Quantification of Protein Degradation
This is the most common method to determine the degradation of the target protein.
Objective: To quantify the reduction in the levels of the POI in cells treated with the PROTAC and to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Experimental workflow for Western Blot analysis.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to directly measure the binding affinity of the PROTAC to both the POI and CRBN.
Objective: To determine the dissociation constant (K_d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the binding interactions.
Materials:
-
Purified recombinant POI
-
Purified recombinant CRBN (often as a complex with DDB1)
-
PROTAC compound
-
Isothermal titration calorimeter
-
Appropriate buffer
Protocol:
-
Sample Preparation: Prepare solutions of the protein (in the sample cell) and the PROtac (in the syringe) in the same buffer.
-
ITC Experiment:
-
Load the protein solution into the sample cell and the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution.
-
The heat change upon each injection is measured.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the K_d, n, and ΔH.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique to study the kinetics and affinity of molecular interactions in real-time.
Objective: To measure the binding kinetics (k_on, k_off) and affinity (K_d) of the binary and ternary complex interactions.
Materials:
-
Purified recombinant proteins (POI and CRBN)
-
PROTAC compound
-
SPR instrument and sensor chips
-
Appropriate running buffer
Protocol:
-
Immobilization: One of the proteins (e.g., CRBN) is immobilized on the surface of the sensor chip.
-
Binary Interaction Analysis: A solution of the PROTAC is flowed over the sensor chip to measure its binding to the immobilized protein.
-
Ternary Complex Analysis: A pre-incubated mixture of the POI and the PROTAC is flowed over the immobilized CRBN to measure the formation of the ternary complex.
-
Data Analysis: The sensorgrams are analyzed to determine the association and dissociation rate constants, from which the K_d can be calculated.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Logical relationship of components in a ternary complex.
Conclusion
This compound is a key building block in the development of PROTACs, enabling the recruitment of the CRBN E3 ligase to a protein of interest for targeted degradation. Its mechanism of action is intrinsically linked to the formation of a productive ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein. A thorough understanding of this mechanism, coupled with rigorous quantitative analysis using the experimental protocols outlined in this guide, is essential for the rational design and optimization of novel and effective PROTAC-based therapeutics. While specific data for this exact linker is limited, the principles and methodologies described herein provide a solid framework for its application and evaluation in drug discovery programs.
References
- 1. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Role of Thalidomide-4-C3-NH2 hydrochloride as a CRBN E3 ligase ligand
An In-depth Technical Guide to the Role of Thalidomide-4-C3-NH2 Hydrochloride as a CRBN E3 Ligase Ligand
Abstract
The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, with Proteolysis Targeting Chimeras (PROTACs) emerging as a leading modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which serves to hijack the degradation machinery. Thalidomide (B1683933) and its analogs are cornerstone ligands that recruit the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth examination of this compound, a derivative designed specifically for PROTAC development. We will explore its mechanism of action, present quantitative binding data for related compounds, detail essential experimental protocols for its characterization, and illustrate key biological and experimental pathways.
Introduction to Targeted Protein Degradation and CRBN
Targeted protein degradation is a therapeutic strategy that utilizes small molecules to mark specific proteins of interest (POIs) for destruction by the proteasome.[1] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein from the cell, offering a more profound and potentially durable pharmacological effect.[2]
The most prominent class of degraders are PROTACs, which consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation.[2]
Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][5] The discovery that thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide, exert their therapeutic effects by binding to CRBN was a pivotal moment in the field.[2][6] This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the degradation of specific "neo-substrates" like the transcription factors IKZF1 and IKZF3.[5][7] This mechanism has been successfully harnessed for PROTAC technology, where thalidomide analogs serve as the CRBN-recruiting moiety. This compound is a functionalized thalidomide derivative that incorporates a linker attachment point (an aminopropyl group at the 4-position of the phthalimide (B116566) ring), making it a valuable building block for PROTAC synthesis.[3][8]
Mechanism of Action: Hijacking the CRL4-CRBN Complex
The CRL4-CRBN E3 ubiquitin ligase complex is a multi-protein machine responsible for substrate ubiquitination. It consists of the scaffold protein Cullin 4 (CUL4), the RING-box protein 1 (RBX1), the adaptor protein DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN.[5][9]
In the context of a PROTAC, the thalidomide moiety of a molecule like this compound binds to a specific pocket in CRBN.[10] This event, combined with the simultaneous binding of the other end of the PROTAC to a target protein, induces the formation of a ternary complex (CRBN-PROTAC-POI). This induced proximity positions the target protein optimally for ubiquitination by the E2 enzyme recruited by the E3 ligase complex. Following poly-ubiquitination, the target protein is recognized and degraded by the 26S proteasome.
Quantitative Binding Affinity Data
The binding affinity of the E3 ligase ligand to its target is a critical parameter in PROTAC design. While specific binding data for this compound is not widely available in public literature, its affinity is expected to be comparable to the parent thalidomide molecule, as the core glutarimide (B196013) and phthalimide moieties responsible for CRBN interaction are retained.[10] The table below summarizes reported binding affinities for thalidomide and its clinically significant derivatives to CRBN.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM[5] | Not Specified | Serves as the parent compound for many CRBN ligands. |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer[10] | Competitive Elution Assay | The (S)-enantiomer is the more active binder.[6] |
| Lenalidomide | ~178 nM[5] | Not Specified | Binds more strongly than thalidomide. |
| Pomalidomide | ~157 nM[5] | Not Specified | Binds more strongly than thalidomide. |
Experimental Protocols
Verifying the activity of a PROTAC derived from this compound requires a suite of biochemical and cellular assays. Below are detailed protocols for key experiments.
CRBN Binding Affinity Determination
4.1.1 Surface Plasmon Resonance (SPR)
-
Principle: SPR measures real-time binding interactions by detecting changes in the refractive index on a sensor chip surface when a ligand (analyte) binds to an immobilized protein.
-
Methodology:
-
Chip Preparation: Immobilize recombinant human CRBN protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Binding Analysis: Prepare a series of concentrations of the thalidomide analog in a suitable running buffer.
-
Injection: Inject the analyte solutions sequentially over the sensor surface, starting with the lowest concentration. Include buffer-only injections for baseline subtraction.
-
Data Acquisition: Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10]
-
4.1.2 Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[11]
-
Methodology:
-
Sample Preparation: Dialyze both the purified CRBN protein and the thalidomide analog into the same buffer to minimize heats of dilution.
-
Titration: Place the CRBN solution in the sample cell and the ligand solution in the injection syringe of the calorimeter.
-
Injection: Perform a series of small, sequential injections of the ligand into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to calculate Kd, n, and ΔH.
-
Cellular Protein Degradation Assay (Western Blot)
-
Principle: Western blotting is used to quantify the reduction in the level of a target protein in cells treated with a PROTAC.
-
Methodology:
-
Cell Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere. Treat the cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature by heating. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.[1]
-
Cellular Target Engagement Assay (CETSA)
-
Principle: The Cellular Thermal Shift Assay (CETSA) measures target engagement in intact cells based on the principle of ligand-induced thermal stabilization. Binding of the PROTAC to CRBN increases its resistance to heat-induced denaturation.[13][14]
-
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[15]
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Analysis: Analyze the amount of soluble CRBN remaining in the supernatant at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble CRBN against temperature. A shift of the melting curve to a higher temperature in the PROTAC-treated samples compared to the control indicates target engagement.[13]
-
In Vivo Efficacy Studies in Mouse Models
-
Principle: To evaluate the in vivo efficacy of a PROTAC, tumor xenograft models are commonly used to assess target protein degradation in tumor tissue and the resulting impact on tumor growth.[16]
-
Methodology:
-
Model Establishment: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., NOD-SCID). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[16]
-
Animal Grouping and Dosing: Randomize mice into vehicle control and treatment groups. Formulate the PROTAC in a suitable vehicle (e.g., 0.5% methylcellulose) for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the PROTAC at one or more dose levels daily or on another optimized schedule.[16]
-
Pharmacodynamic (PD) Assessment: At specified time points after dosing, collect tumor tissue and/or blood samples to measure the levels of the target protein (e.g., via Western blot or ELISA) and determine the extent and duration of protein degradation.
-
Efficacy Assessment: Monitor tumor volume using caliper measurements 2-3 times per week. Track animal body weight as a measure of general toxicity.[16]
-
Data Analysis: Plot the mean tumor volume over time for each group to determine the anti-tumor efficacy. Analyze the PD data to establish a relationship between drug exposure, target degradation, and anti-tumor response.[]
-
Conclusion
This compound represents a key chemical tool in the rapidly advancing field of targeted protein degradation. As a functionalized derivative of thalidomide, it provides a validated and efficient handle for recruiting the CRBN E3 ligase, enabling the synthesis of potent and selective PROTACs. Understanding its mechanism of action and employing rigorous experimental methodologies, as detailed in this guide, are essential for the successful development of novel protein degraders. The continued exploration of CRBN ligands and the broader PROTAC landscape holds immense promise for addressing previously "undruggable" targets and creating new therapeutic options for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
In-Depth Technical Guide to Thalidomide-4-C3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-4-C3-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a plausible synthetic pathway, its mechanism of action in inducing targeted protein degradation, and a detailed experimental protocol for evaluating the efficacy of the resulting PROTACs.
Core Compound Data
This compound is a derivative of thalidomide (B1683933) functionalized with a 3-carbon linker terminating in an amine group. This modification allows for its conjugation to a ligand that binds to a target protein, forming a heterobifunctional PROTAC. The thalidomide moiety serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.
| Property | Value |
| Chemical Formula | C₁₆H₁₈ClN₃O₄ |
| Molecular Weight | 367.78 g/mol |
| Appearance | Solid |
| Primary Function | E3 Ligase Ligand for PROTACs |
Synthesis Overview
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the thalidomide core, followed by functionalization at the 4-position of the phthalimide (B116566) ring. While a definitive, publicly available, step-by-step protocol for this specific molecule is not detailed, a scientifically sound pathway can be constructed based on established organic chemistry principles and published syntheses of related thalidomide analogs.
A key intermediate in this synthesis is 4-hydroxythalidomide. The synthesis generally proceeds as follows:
-
Synthesis of 4-Hydroxythalidomide: This intermediate can be prepared through various published methods for the synthesis of hydroxylated thalidomide analogs.
-
O-Alkylation: The hydroxyl group of 4-hydroxythalidomide is then alkylated using a protected 3-carbon linker containing a terminal bromine or other suitable leaving group. This reaction is typically carried out in the presence of a base.
-
Deprotection and Salt Formation: The protecting group on the terminal amine is removed, and the resulting amine is converted to its hydrochloride salt to improve stability and solubility.
A plausible workflow for the synthesis of this compound.
Mechanism of Action in Targeted Protein Degradation
Thalidomide and its derivatives function as molecular glues that modulate the substrate specificity of the CRBN E3 ubiquitin ligase complex.[1] In the context of a PROTAC, the this compound moiety, once conjugated to a target protein ligand, facilitates the recruitment of CRBN to the target protein. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The signaling pathway of protein degradation mediated by a thalidomide-based PROTAC.
Experimental Protocol: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol provides a detailed methodology for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized using this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO). Create a series of dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO) to account for any solvent effects.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Lysis and Protein Quantification
-
Cell Lysis: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Lysate Collection: Scrape the cells and collect the lysate. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis
-
Densitometry: Quantify the intensity of the protein bands using image analysis software.
-
Normalization: Normalize the band intensity of the target protein to the corresponding loading control to account for any variations in protein loading.
-
Degradation Calculation: Calculate the percentage of protein degradation for each treatment condition relative to the vehicle-treated control.
-
Dose-Response Curve: Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
A step-by-step workflow for the evaluation of PROTAC efficacy using Western Blot.
References
An In-depth Technical Guide to Thalidomide-4-C3-NH2 Hydrochloride for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's natural protein disposal machinery to eliminate specific proteins of interest.[2] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
A critical component of a PROTAC is the E3 ligase ligand. Thalidomide (B1683933) and its derivatives, which bind to the Cereblon (CRBN) E3 ligase, are among the most widely used ligands in PROTAC design.[][5][6] Thalidomide-4-C3-NH2 hydrochloride is a functionalized thalidomide derivative designed for incorporation into PROTACs.[4] Its primary amine handle allows for the straightforward attachment of a linker, which in turn is connected to a ligand for the target protein. This guide provides a comprehensive technical overview of this compound, its mechanism of action in targeted protein degradation, relevant experimental protocols, and the broader context of its application in drug discovery.
Chemical Properties of this compound
This compound is a synthetic molecule that serves as a building block in the construction of PROTACs. It comprises the core thalidomide structure, which is responsible for binding to CRBN, and a C3-NH2 linker at the 4-position of the phthalimide (B116566) ring. This linker provides a reactive primary amine for conjugation to a target-protein-binding ligand.
| Property | Value |
| IUPAC Name | 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| Molecular Formula | C16H18ClN3O4 |
| Molecular Weight | 367.79 g/mol |
| CAS Number | 2357110-84-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | -20°C |
Mechanism of Action: CRBN-Mediated Protein Degradation
Thalidomide and its derivatives function by redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[5][7] In its natural state, this complex ubiquitinates a specific set of cellular proteins, marking them for proteasomal degradation. When a thalidomide-based PROTAC is introduced, the thalidomide moiety binds to CRBN, and the other end of the PROTAC binds to the target protein. This forms a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery. The E2 ubiquitin-conjugating enzyme then transfers ubiquitin molecules to the target protein. This polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome.
References
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Thalidomide-4-C3-NH2 Hydrochloride and the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-4-C3-NH2 hydrochloride, a pivotal E3 ligase ligand, and its integral role in the ubiquitin-proteasome system (UPS). With the rise of Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality, understanding the components that drive this technology is paramount. This document details the mechanism of action, presents key quantitative data for related compounds, provides in-depth experimental protocols for evaluating PROTAC efficacy, and visualizes the critical pathways and workflows.
Introduction to the Ubiquitin-Proteasome System and PROTAC Technology
The ubiquitin-proteasome system is the primary cellular machinery responsible for the degradation of intracellular proteins. This intricate process involves the tagging of substrate proteins with ubiquitin molecules, which are then recognized and degraded by the proteasome. This system is hijacked by a novel class of therapeutic agents known as PROTACs. These heterobifunctional molecules are engineered to bring a target protein of interest into close proximity with an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.
Thalidomide (B1683933) and its derivatives have been identified as potent ligands for the Cereblon (CRBN) E3 ligase, a key component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[1][2] This discovery has paved the way for the development of a wide array of CRBN-recruiting PROTACs for the targeted degradation of disease-causing proteins.
This compound: A Building Block for PROTACs
This compound is a synthetic derivative of thalidomide designed as a versatile building block for the construction of PROTACs. It comprises the core thalidomide moiety, which serves as the CRBN-binding element, connected to a 3-carbon linker terminating in a primary amine. This amine group provides a convenient attachment point for a linker connected to a ligand for a target protein of interest.
Table 1: Quantitative Data for Selected Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| PROTAC IDO1 Degrader-1 | IDO1 | Thalidomide-based | Not Specified | >90% | HeLa | [3] |
| SHP2 Degrader 11 | SHP2 | Thalidomide-based | 6.02 nM | Not Specified | Not Specified |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
The Mechanism of Action: A Step-by-Step Breakdown
The action of a PROTAC utilizing a thalidomide-based ligand like this compound can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a ternary complex.
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome.
-
Recycling of PROTAC: The target protein is unfolded and degraded into smaller peptides by the proteasome. The PROTAC molecule is then released and can participate in further rounds of target protein degradation.
Visualizing the Process: Signaling Pathways and Workflows
To better illustrate the intricate processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for assessing PROTAC efficacy.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of PROTACs.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Target protein-expressing cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and incubate on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol describes a method to measure the binding affinity of a PROTAC to its target protein or E3 ligase.
Materials:
-
Purified target protein or E3 ligase
-
Fluorescently labeled tracer (a ligand with a known affinity for the protein of interest)
-
PROTAC compound
-
Assay buffer
-
Microplates (e.g., black, low-binding 384-well plates)
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a solution of the target protein and the fluorescently labeled tracer in the assay buffer. The concentration of the tracer should be low and constant.
-
Prepare a serial dilution of the PROTAC compound.
-
-
Measurement:
-
In a microplate, add the protein-tracer solution to wells containing the serially diluted PROTAC compound.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in each well using a plate reader.
-
-
Data Analysis:
-
The binding of the PROTAC to the target protein will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.
-
Plot the change in fluorescence polarization against the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).
-
Conclusion
This compound represents a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its structure allows for the straightforward synthesis of heterobifunctional degraders capable of hijacking the ubiquitin-proteasome system to eliminate proteins of interest. While further studies are needed to fully characterize the quantitative performance of PROTACs specifically utilizing this linker, the methodologies and principles outlined in this guide provide a solid foundation for researchers and drug developers working in the exciting field of targeted protein degradation. The continued exploration of such E3 ligase ligands will undoubtedly fuel the discovery of novel therapeutics for a wide range of diseases.
References
Methodological & Application
Application Notes: Synthesis and Evaluation of a BRD4-Targeting PROTAC Using Thalidomide-4-C3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic approach by inducing the degradation of specific target proteins.[1][2] These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[1][4] This event-driven mechanism allows for the catalytic degradation of target proteins, presenting potential advantages over traditional small-molecule inhibitors in terms of potency and selectivity.[2]
This application note provides a detailed protocol for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers.[5][6] The synthesis involves the amide coupling of Thalidomide-4-C3-NH2 hydrochloride, a ligand for the Cereblon (CRBN) E3 ligase, with (+)-JQ1 carboxylic acid, a well-characterized inhibitor of the BET bromodomain family.[3][]
Mechanism of Action
The synthesized PROTAC functions by simultaneously binding to both BRD4 and the CRBN E3 ligase, forming a ternary complex.[2][5] This proximity allows the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to the downregulation of its target genes, such as c-Myc, and subsequent anti-proliferative effects.[5]
Data Presentation
Table 1: Reagents for PROTAC Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molarity (if applicable) | Quantity (mg) | Equivalents |
| This compound | 353.78 | - | 35.4 | 1.0 |
| (+)-JQ1 carboxylic acid | 470.95 | - | 56.5 | 1.2 |
| HATU | 380.23 | - | 57.0 | 1.5 |
| DIPEA | 129.24 | - | 51.8 | 4.0 |
| Anhydrous DMF | - | - | 2.0 mL | - |
Table 2: Representative Characterization Data for a BRD4-Targeting PROTAC
| Analysis Method | Expected Result |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Purity >95%; Calculated [M+H]⁺: 791.3, Observed [M+H]⁺: 791.3 |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Peaks consistent with the proposed PROTAC structure. |
| HRMS (High-Resolution Mass Spectrometry) | Precise mass measurement confirming the elemental composition. |
Table 3: Representative Biological Activity Data for a BRD4-Targeting PROTAC
| Assay | Cell Line | Result |
| BRD4 Degradation (Western Blot) | MDA-MB-231 | DC₅₀ < 100 nM after 24h treatment[8] |
| Cell Viability (MTT Assay) | MV4;11 | IC₅₀ significantly lower than JQ1 alone[9] |
Experimental Protocols
Protocol 1: Synthesis of BRD4-Targeting PROTAC
This protocol details the amide coupling reaction between this compound and (+)-JQ1 carboxylic acid.
Materials:
-
This compound
-
(+)-JQ1 carboxylic acid[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Round bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (35.4 mg, 0.1 mmol, 1.0 eq) and (+)-JQ1 carboxylic acid (56.5 mg, 0.12 mmol, 1.2 eq) in anhydrous DMF (2.0 mL).
-
Addition of Base: Add DIPEA (51.8 mg, 0.4 mmol, 4.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Activation and Coupling: Add HATU (57.0 mg, 0.15 mmol, 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS, ¹H NMR, and HRMS.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a selected cell line (e.g., MDA-MB-231).[5]
Materials:
-
MDA-MB-231 cells (or other suitable cell line expressing BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
(+)-JQ1 (non-degrading control)
-
Cell culture medium and supplements
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a non-degrading control ((+)-JQ1).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the loading control and express them as a percentage relative to the vehicle-treated control. Calculate the DC₅₀ value (the concentration at which 50% of the target protein is degraded).[1]
Protocol 3: Cell Viability Assay
This protocol describes how to measure the effect of the PROTAC on cell viability using a commercially available assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[10][11]
Materials:
-
Cell line of interest (e.g., MV4;11)
-
Synthesized PROTAC
-
Control compounds (DMSO, (+)-JQ1)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized PROTAC and control compounds.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assay:
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.[11]
-
For the CellTiter-Glo® assay, add the reagent directly to the wells.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: PROTAC-mediated degradation of BRD4.
Caption: Workflow for the synthesis of the BRD4-targeting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Thalidomide-4-C3-NH2 Hydrochloride in the Development of PROTACs for Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-C3-NH2 hydrochloride is a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][][3] In a PROTAC, this thalidomide-based moiety is connected via a chemical linker to a ligand that specifically binds to a target protein of interest within a cancer cell. This tripartite complex formation—target protein, PROTAC, and E3 ligase—initiates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome.[4][5] This mechanism of action offers a powerful strategy to eliminate pathogenic proteins, such as those driving the growth of breast cancer, including the Estrogen Receptor (ER) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7]
These application notes provide a comprehensive guide for the use of this compound in the synthesis of PROTACs and their subsequent evaluation in breast cancer cell lines. Detailed protocols for key in vitro experiments are provided to facilitate the assessment of these novel therapeutic candidates.
Mechanism of Action and Signaling Pathway
Thalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The this compound component of the PROTAC binds to the CRBN E3 ligase. The other end of the PROTAC binds to the target protein (e.g., ERα or HER2). This brings the target protein into close proximity with the E3 ligase, leading to polyubiquitination of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released to catalyze further rounds of degradation.[4][5]
Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein (DC50 and Dmax) and its effect on cell viability (IC50). The following tables summarize representative data for cereblon-based PROTACs targeting ERα in breast cancer cell lines.
| PROTAC Name | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| ERD-148 | ERα | MCF-7 | - | >90 | 0.8 | [8] |
| ERD-148 | ERα (Y537S) | MCF-7 | - | >90 | 10.5 | [8] |
| ERD-148 | ERα (D538G) | MCF-7 | - | >90 | 6.1 | [8] |
| ERE-PROTAC | ERα | MCF-7 | <5000 | >90 | 6106 | [6] |
| PROTAC ER Degrader-12 | ERα | MCF-7 | <10 | - | <10 | [9] |
| PROTAC ERα Degrader-7 | ERα | - | 0.006 | - | - | [9] |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42.23-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 (PI3K), 74.9 (mTOR) | - | [10] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 is the concentration of the PROTAC required to inhibit cell growth by 50%.
Experimental Protocols
The following protocols provide a framework for the synthesis of a PROTAC using this compound and its subsequent evaluation in breast cancer cell lines.
PROTAC Synthesis: Amide Coupling
This protocol describes a general method for coupling this compound with a carboxylic acid-functionalized ligand for a protein of interest (POI).
Materials:
-
This compound
-
POI-linker-carboxylic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate (B1210297) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography or a preparative HPLC system
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the POI-linker-carboxylic acid (1.0-1.2 equivalents) in anhydrous DMF.
-
Activation: In a separate flask, dissolve HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Coupling Reaction: Slowly add the HATU/DIPEA solution to the flask containing the thalidomide (B1683933) derivative and POI ligand at 0°C with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the product with ethyl acetate or DCM.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in breast cancer cells following treatment with a PROTAC.
Materials:
-
Breast cancer cell lines (e.g., MCF-7 for ERα, SK-BR-3 for HER2)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and express the results as a percentage of the vehicle-treated control. Calculate the DC50 and Dmax values from the dose-response curve.
Cell Viability Assay (SRB Assay)
This assay measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72-96 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Discard the TCA and wash the plates five times with water. Air dry the plates and add SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Absorbance Measurement: Add Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Troubleshooting and Limitations
Troubleshooting Common Issues:
-
Low PROTAC Synthesis Yield: Ensure all reagents and solvents are anhydrous. Optimize coupling reagents and reaction time.
-
Inconsistent Protein Degradation: Standardize cell culture conditions, including cell passage number and confluency. Confirm PROTAC stability in cell culture medium.
-
"Hook Effect": A phenomenon where higher concentrations of a PROTAC lead to reduced degradation. This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot form the productive ternary complex. Always perform a wide dose-response curve to identify the optimal degradation concentration.[11]
-
Off-Target Effects: The thalidomide moiety can have intrinsic biological activities.[][12] It is important to include controls with the unconjugated thalidomide derivative and the target protein ligand to assess their individual effects.
Limitations:
-
Drug-like Properties: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability.[13]
-
Resistance Mechanisms: Cancer cells can develop resistance to PROTACs through mutations in the target protein that prevent binding, or through downregulation of the E3 ligase.
-
Teratogenicity: Thalidomide and its analogs are known teratogens, which is a critical consideration for the clinical development of thalidomide-based PROTACs.[][14]
Conclusion
This compound is a valuable building block for the synthesis of PROTACs targeting proteins implicated in breast cancer. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel protein degraders. By leveraging the power of targeted protein degradation, it is possible to develop new and effective therapies for breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 values of SKBR3 and MDA-MB-453 cells were treated by lapatinib for 48 h [journal.ecust.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thalidomide-4-C3-NH2 Hydrochloride for Targeted Degradation of Kinase Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thalidomide-4-C3-NH2 hydrochloride as a Cereblon (CRBN) E3 ubiquitin ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the targeted degradation of kinase proteins. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[1][2] This technology offers a powerful alternative to traditional kinase inhibition by eliminating the entire protein, thereby addressing both the catalytic and scaffolding functions of the kinase.[3]
Mechanism of Action
This compound serves as the E3 ligase-recruiting moiety of a PROTAC. When linked to a kinase-binding ligand, the resulting PROTAC facilitates the formation of a ternary complex between the target kinase and the CRBN E3 ligase.[4] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the kinase, marking it for degradation by the 26S proteasome.[5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple kinase molecules.[4]
Data Presentation: Representative Kinase Degrader
The following tables summarize quantitative data for a representative Bruton's Tyrosine Kinase (BTK) degrading PROTAC synthesized using a thalidomide-based CRBN ligand. While specific data for a PROTAC using the exact this compound linker is not consolidated in a single public source, the data presented is representative of the performance expected from such a molecule.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Cell Line | Value | Reference |
| Degradation (DC50) | Mino (Mantle Cell Lymphoma) | 50 nM | [4] |
| Max Degradation (Dmax) | Mino (Mantle Cell Lymphoma) | >90% at 8 hours | [4] |
| Inhibition of Proliferation (IC50) | JeKo-1 (Mantle Cell Lymphoma) | Not Specified | [6] |
Table 2: Selectivity and Mechanism of Action
| Parameter | Assay | Result | Reference |
| CRBN Dependence | Western Blot with MLN4924 (neddylation inhibitor) | Degradation blocked | [6] |
| Proteasome Dependence | Western Blot with Bortezomib (proteasome inhibitor) | Degradation blocked | [7] |
| Selectivity | Kinome-wide screening | Highly selective for BTK | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of thalidomide-based kinase-degrading PROTACs.
Protocol 1: Western Blot for Kinase Degradation
This protocol is for the quantification of target kinase levels in cells following treatment with a PROTAC.[2]
Materials:
-
Cancer cell line expressing the target kinase
-
PROTAC compound and DMSO (vehicle control)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[2]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target kinase level to the loading control. Calculate the percentage of degradation relative to the DMSO control and plot a dose-response curve to determine the DC50 and Dmax.[2]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to determine the anti-proliferative effect of kinase degradation.[8]
Materials:
-
Cancer cell line
-
PROTAC compound and DMSO
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot a dose-response curve to calculate the IC50 value.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target kinase in a reconstituted system.[5]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN E3 ligase complex
-
Recombinant human ubiquitin
-
Recombinant purified target kinase
-
PROTAC compound
-
ATP solution
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, and the CRBN E3 ligase complex.
-
Initiate Reaction: Add the purified target kinase and the PROTAC (or DMSO for a negative control).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the target kinase. The appearance of higher molecular weight smears or distinct bands above the unmodified kinase indicates poly-ubiquitination.[5]
Protocol 4: Ternary Complex Formation Assay (Cell-Based NanoBRET™)
This assay measures the formation of the PROTAC-induced ternary complex in living cells.[9][10]
Materials:
-
Cells co-transfected with expression vectors for:
-
NanoLuc®-fused target kinase
-
HaloTag®-fused CRBN
-
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target kinase and HaloTag®-CRBN expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Labeling: Add the HaloTag® ligand and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ substrate.
-
Measurement: Immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, >600 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates the formation of the ternary complex. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [worldwide.promega.com]
Application of Thalidomide-4-C3-NH2 Hydrochloride in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-C3-NH2 hydrochloride is a crucial chemical tool in the burgeoning field of targeted protein degradation, particularly for its application in neurodegenerative disease research. It serves as a derivative of thalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). This compound is primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] By linking a CRBN-binding moiety, such as that derived from this compound, to a ligand targeting a protein of interest (POI), a PROTAC can induce the formation of a ternary complex between CRBN, the PROTAC, and the target protein. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[6]
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, this technology offers a promising therapeutic strategy to target and degrade aggregation-prone proteins such as tau and alpha-synuclein, which are notoriously difficult to target with traditional small molecule inhibitors.[7][8][9]
Mechanism of Action: PROTAC-mediated Protein Degradation
The fundamental principle behind the application of this compound is its role in recruiting the CRBN E3 ligase to a specific protein of interest, thereby inducing its degradation.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Computational modeling of PROTAC-induced targeted degradation of tau protein in Alzheimer’s disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Step-by-Step Guide to Solid-Phase Synthesis of Thalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][]
The solid-phase synthesis of PROTACs presents considerable advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.[1] This guide provides detailed protocols for the solid-phase synthesis of thalidomide-based PROTACs, focusing on a modular approach that allows for flexibility in the choice of POI ligand and linker.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex.[1] This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
Signaling Pathway of Thalidomide-Based PROTACs
References
Application Notes and Protocols for Conjugating a Protein of Interest to Thalidomide-4-C3-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the conjugation of a protein of interest (POI) to Thalidomide-4-C3-NH2 hydrochloride. This thalidomide (B1683933) derivative serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and its conjugation to a POI is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The protocols outlined below describe common chemical conjugation strategies that leverage the primary amine on the C3 linker of the thalidomide derivative.
Chemical and Structural Information
-
Compound: this compound
-
CAS Number: 2357110-84-8[1]
-
Molecular Formula: C16H18ClN3O4[1]
-
Reactive Group: Primary amine (-NH2) at the terminus of the C3 linker.[1][2][3] This amine is the primary site for conjugation. The hydrochloride salt form indicates the amine is protonated and will require deprotonation to the free amine for effective reaction.
Protein Conjugation Strategies
The primary amine of Thalidomide-4-C3-NH2 provides a versatile handle for conjugation to various functional groups on a protein of interest. The most common targets on a protein are the side chains of lysine (B10760008) residues (primary amines) and cysteine residues (thiols), or the C-terminal carboxyl group. The choice of strategy depends on the available functional groups on the POI and the desired site of conjugation.
Strategy 1: Amine-to-Amine Conjugation using NHS Ester Crosslinkers
This strategy is suitable when the POI has accessible lysine residues. It involves a two-step process using a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester.
Diagram of the Amine-to-Amine conjugation workflow.
Strategy 2: Amine-to-Carboxyl Conjugation using EDC/NHS Chemistry
This method is employed when the POI has accessible aspartic or glutamic acid residues or a C-terminal carboxyl group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl groups on the protein for reaction with the amine on the thalidomide derivative.
Diagram of the Amine-to-Carboxyl conjugation workflow.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| This compound | MedChemExpress | E3 Ligase Ligand |
| Protein of Interest (POI) | - | Target Protein |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Solvent |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base |
| NHS-PEGn-Maleimide | Thermo Fisher | Heterobifunctional Crosslinker |
| EDC hydrochloride | Thermo Fisher | Carbodiimide Crosslinker |
| N-hydroxysuccinimide (NHS) | Thermo Fisher | Activating Agent |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Buffer |
| MES Buffer, pH 6.0 | Sigma-Aldrich | Buffer for EDC/NHS chemistry |
| Zeba™ Spin Desalting Columns | Thermo Fisher | Buffer Exchange and Purification |
| HPLC System with C18 column | Agilent, Waters | Purification and Analysis |
| Mass Spectrometer | Sciex, Thermo | Characterization |
Protocol 1: Amine-to-Amine Conjugation
Step 1: Activation of Thalidomide-4-C3-NH2 with an NHS-Ester Crosslinker
-
Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.
-
Add DIPEA (2 molar equivalents relative to the thalidomide derivative) to deprotonate the amine.
-
Add the NHS-ester-containing heterobifunctional crosslinker (e.g., NHS-PEG4-Maleimide) in a 1:1 molar ratio to the thalidomide derivative.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS to confirm the formation of the activated thalidomide-linker intermediate.
Step 2: Conjugation of Activated Thalidomide to the Protein of Interest
-
Prepare the POI in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Add the activated thalidomide-linker solution to the POI solution. The molar ratio of the activated linker to the POI should be optimized, typically starting with a 5 to 20-fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle agitation.
-
Quench the reaction by adding a final concentration of 50 mM Tris or glycine (B1666218) to consume any unreacted NHS esters.
Step 3: Purification of the Conjugate
-
Remove excess, unreacted small molecules using a desalting column (e.g., Zeba™ Spin Desalting Columns).
-
For higher purity, perform size-exclusion chromatography (SEC) or affinity chromatography if a suitable tag is present on the POI.
Protocol 2: Amine-to-Carboxyl Conjugation
Step 1: Activation of Protein Carboxyl Groups
-
Dissolve the POI in MES buffer (pH 6.0) to a concentration of 1-5 mg/mL.
-
Add EDC and NHS to the protein solution. A 10 to 50-fold molar excess of EDC and NHS over the protein is recommended as a starting point.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
Step 2: Conjugation to Thalidomide-4-C3-NH2
-
Dissolve this compound in a minimal amount of DMF and then dilute in MES buffer. Add DIPEA to neutralize the hydrochloride and deprotonate the amine.
-
Add the thalidomide solution to the activated POI solution. A 10 to 50-fold molar excess of the thalidomide derivative relative to the POI is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature.
Step 3: Purification of the Conjugate
-
Purify the conjugate using a desalting column followed by SEC or affinity chromatography as described in Protocol 1.
Characterization of the Protein-Ligand Conjugate
| Characterization Method | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. | A band shift upwards for the conjugated protein compared to the unconjugated protein. |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the ligand and determine the degree of labeling (DOL). | A mass shift corresponding to the mass of the attached thalidomide-linker. Multiple peaks may indicate heterogeneous conjugation. |
| UV-Vis Spectroscopy | To quantify the protein concentration and estimate the DOL if the ligand has a unique absorbance. | Determination of protein concentration and an estimation of the number of ligand molecules per protein. |
| Functional Assays | To ensure that the conjugation has not compromised the biological activity of the POI. | The conjugated protein should retain its intended biological function (e.g., binding to its target). |
| PROTAC Activity Assays | To confirm the ability of the conjugate to induce the degradation of the POI. | Western blot or other protein quantification methods showing a decrease in the levels of the POI in the presence of the conjugate. |
Thalidomide Signaling Pathway
Thalidomide and its derivatives, including the ligand used in these protocols, function by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event is central to the mechanism of action for thalidomide-based PROTACs.
PROTAC-mediated protein degradation pathway.
Conclusion
The successful conjugation of this compound to a protein of interest is a key step in the generation of functional PROTACs. The protocols provided here offer robust starting points for this conjugation. It is crucial to optimize the reaction conditions, including stoichiometry, pH, and reaction time, for each specific protein of interest to achieve the desired degree of labeling while maintaining protein function. Thorough characterization of the final conjugate is essential to ensure its quality and efficacy in downstream applications.
References
Application Notes and Protocols for Thalidomide-4-C3-NH2 Hydrochloride in Oncology PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting their function. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.
Thalidomide (B1683933) and its analogues are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide-4-C3-NH2 hydrochloride is a key building block in the synthesis of CRBN-recruiting PROTACs. It comprises the thalidomide core for CRBN engagement and a 3-carbon (C3) alkyl linker with a terminal primary amine. This amine group provides a versatile chemical handle for conjugation to a ligand targeting an oncogenic protein. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of PROTACs for cancer research.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target oncogenic protein and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell and the subsequent downstream anti-cancer effects.
Figure 1: Mechanism of action of a PROTAC utilizing this compound.
Application: Development of a BRD4-Targeting PROTAC
A prominent application of this compound is in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein that plays a critical role in the transcription of key oncogenes, including c-Myc, making it an attractive target in various cancers such as acute myeloid leukemia and triple-negative breast cancer.[1][2] The small molecule inhibitor JQ1 is a well-characterized ligand for BRD4. By conjugating a JQ1 analogue to this compound, a potent and specific BRD4-degrading PROTAC can be generated.
Quantitative Data
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While specific data for a PROTAC using the exact this compound linker is proprietary and varies between studies, the following table presents representative data for a closely related BRD4-targeting PROTAC (ARV-825), which utilizes a different linker but the same CRBN-recruiting moiety, to illustrate typical performance metrics.
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4 Degradation) | < 1 nM | Human Burkitt's lymphoma (Ramos) | [1] |
| Dmax (BRD4 Degradation) | > 95% | Human Burkitt's lymphoma (Ramos) | [1] |
| IC50 (Cell Viability) | 7.36 nM | T-ALL cell lines | [1] |
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC (JQ1-C3-Thalidomide)
This protocol describes a representative method for coupling a JQ1 carboxylic acid derivative to this compound.
Figure 2: Workflow for the synthesis of a JQ1-based BRD4 PROTAC.
Materials:
-
JQ1 carboxylic acid derivative
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve JQ1 carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Western Blotting for BRD4 Degradation
This protocol details the quantification of target protein degradation in cancer cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line (e.g., T-ALL cell line Jurkat)
-
Synthesized JQ1-C3-Thalidomide PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Plate Jurkat cells at an appropriate density and treat with varying concentrations of the JQ1-C3-Thalidomide PROTAC (e.g., 0.1 nM to 1 µM) or DMSO for a specified time (e.g., 18 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay
This protocol assesses the anti-proliferative effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line (e.g., Jurkat)
-
Synthesized JQ1-C3-Thalidomide PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well opaque plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the JQ1-C3-Thalidomide PROTAC (e.g., 0.1 nM to 10 µM) or DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
Signaling Pathway Analysis
Degradation of BRD4 by a PROTAC synthesized from this compound is expected to downregulate the expression of BRD4-dependent genes, most notably the oncogene c-Myc.[1] This leads to cell cycle arrest and apoptosis in cancer cells.
Figure 3: Impact of BRD4 degradation on the c-Myc signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the development of potent and specific PROTACs for oncology research. Its straightforward conjugation chemistry and proven ability to recruit the CRBN E3 ligase make it an ideal starting point for creating novel protein degraders. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of PROTACs utilizing this key reagent. By targeting previously "undruggable" oncogenic proteins for degradation, these novel therapeutic agents hold immense promise for the future of cancer treatment.
References
Application Notes and Protocols for In Vitro Assays Using Thalidomide-4-C3-NH2 Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5]
Thalidomide-4-C3-NH2 hydrochloride is a derivative of thalidomide (B1683933) that acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CULLIN-RING Ligase 4 (CRL4) complex.[3][5][6] When incorporated into a PROTAC, this moiety serves to recruit the CRBN E3 ligase to the target protein, leading to its degradation.[6] This document provides detailed protocols for key in vitro assays to characterize the activity of PROTACs synthesized using this compound. The protocols are based on established methodologies for well-characterized thalidomide-based PROTACs such as ARV-825 and dBET1, which also utilize a CRBN-based E3 ligase ligand.[7][8][9][10][11]
Mechanism of Action
This compound-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5] This targeted protein degradation can lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells.[7][12]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vitro assays with thalidomide-based PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, such as ARV-825 and dBET1. These values can serve as a reference for expected outcomes when testing novel PROTACs constructed with this compound.
Table 1: Cell Viability (IC50 values)
| PROTAC | Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Reference |
| ARV-825 | HGC27 | Gastric Cancer | <50 | 72 | [7] |
| ARV-825 | MGC803 | Gastric Cancer | <50 | 72 | [7] |
| ARV-825 | TPC-1 | Thyroid Carcinoma | ~25-50 | 48-96 | [7][12] |
| ARV-825 | IMR-32 | Neuroblastoma | ~10 | 72 | [12] |
| ARV-825 | SK-N-BE(2) | Neuroblastoma | ~10 | 72 | [12] |
| dBET1 | MV4;11 | Acute Myeloid Leukemia | 140 | 24 | [8] |
Table 2: Protein Degradation (EC50/DC50 values)
| PROTAC | Target Protein | Cell Line | EC50/DC50 (nM) | Reference |
| ARV-825 | BRD4 | Various | <1 | [11] |
| dBET1 | BET proteins | Breast Cancer Cells | 430 | [9][10] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of the PROTAC on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.[7]
-
Treatment: Treat the cells with various concentrations of the PROTAC (e.g., a serial dilution from 1 nM to 10 µM) and a vehicle control (DMSO).[7] Incubate for 48-96 hours.[12]
-
Reagent Addition:
-
For CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7]
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[7]
-
Measurement:
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.[7][12]
-
For MTT: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at a wavelength between 570 and 600 nm.[12]
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control wells and determine the IC50 value using graphing software like GraphPad Prism.[7]
Western Blot for Protein Degradation
This assay is used to visualize and quantify the degradation of the target protein.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the PROTAC for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by the PROTAC.
Protocol:
-
Cell Treatment: Treat cells with different concentrations of the PROTAC for 48-72 hours.[7]
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[7]
-
Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
In Vitro Ubiquitination Assay
This cell-free assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components: E1 activating enzyme, E2 conjugating enzyme, recombinant CRL4-CRBN E3 ligase complex, recombinant target protein, ubiquitin, ATP, and the PROTAC or DMSO vehicle control.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[5]
Signaling Pathway Perturbation
This compound-based PROTACs targeting epigenetic regulators like BRD4 can have profound effects on downstream signaling pathways. For instance, degradation of BRD4 leads to the downregulation of oncogenes such as c-Myc, resulting in cell cycle arrest and apoptosis.[7][12][14]
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for characterizing the efficacy and mechanism of action of novel PROTACs developed using this compound. Careful execution of these protocols will enable researchers to generate robust and reproducible data, facilitating the advancement of new targeted protein degraders for therapeutic applications.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Analysis of Thalidomide-4-C3-NH2 Hydrochloride PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide-4-C3-NH2 hydrochloride is a key building block in the synthesis of PROTACs, incorporating the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide, with a 3-carbon linker terminating in an amine group, ready for conjugation to a POI ligand.[3][4]
This document provides detailed application notes and protocols for characterizing the cellular uptake, distribution, and efficacy of PROTACs synthesized using this compound.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6] This event-driven, catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.[7]
Data Presentation: Quantitative Analysis of PROTAC Activity
The following tables present representative quantitative data for thalidomide-based PROTACs. Note that specific values will vary depending on the target protein, the conjugated ligand, and the cell line used.
Table 1: Representative Intracellular Concentration and Target Engagement of a Thalidomide-Based PROTAC
| Parameter | Value | Method | Reference |
| Intracellular Concentration (LC-MS/MS) | ~2-fold higher than control | LC-MS/MS | N/A |
| In-Cell Target Engagement (IC50) | 40 nM | NanoBRET | N/A |
| Ternary Complex Formation | Observed | Co-Immunoprecipitation | [5] |
Table 2: Representative Degradation Efficacy of a Thalidomide-Based PROTAC (e.g., targeting SHP2)
| Parameter | Value | Cell Line | Method | Reference |
| DC50 | 6.02 nM | N/A | Western Blot | [8] |
| Dmax | >95% | N/A | Western Blot | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of Intracellular PROTAC Concentration by LC-MS/MS
This protocol describes a general method for quantifying the intracellular concentration of a PROTAC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Materials:
-
Cells of interest
-
This compound based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile:Methanol (4:1, v/v), ice-cold, containing an appropriate internal standard
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with the PROTAC at the desired concentrations and time points. Include a vehicle-only control.
-
Cell Lysis and Sample Preparation:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 20 µL of cold acetonitrile:methanol (4:1) with internal standard to each well (for a 96-well plate).[9]
-
Incubate at -20°C for 1 hour to allow for cell lysis and protein precipitation.[9]
-
Vortex and centrifuge the samples at high speed (e.g., 25,000 x g) for 5 minutes at 4°C.[9]
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new set of tubes.
-
Dry the supernatant under a stream of nitrogen.[10]
-
-
Sample Reconstitution: Reconstitute the dried samples in an appropriate solvent mixture (e.g., 1:1 methanol/acetonitrile) for LC-MS/MS analysis.[10]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the PROTAC concentration relative to the internal standard. A calibration curve should be prepared in the same matrix to ensure accurate quantification.[11]
Protocol 2: Assessment of Cellular Target Engagement using NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay allows for the quantification of PROTAC binding to its target protein in living cells.[12][13][14]
Experimental Workflow
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
NanoBRET™ fluorescent tracer for the target protein
-
This compound based PROTAC
-
NanoBRET™ Nano-Glo® Substrate
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Transfect cells with the NanoLuc®-target protein fusion plasmid according to the manufacturer's protocol.
-
Cell Plating: Plate the transfected cells into 96-well plates and incubate for 24 hours.
-
PROTAC and Tracer Addition:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells, followed by the addition of the fluorescent tracer.
-
Incubate at 37°C in a CO2 incubator for the desired time.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both donor (luciferase) and acceptor (tracer) emission.
-
-
Data Analysis: Calculate the BRET ratio and plot the values against the PROTAC concentration to determine the in-cell IC50.[15]
Protocol 3: Visualization of Intracellular PROTAC Distribution by Confocal Microscopy
This protocol provides a general framework for visualizing the intracellular localization of a fluorescently labeled PROTAC.
Materials:
-
Cells of interest
-
This compound based PROTAC
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a set time period (e.g., 24 hours). [16]2. Cell Lysis and Protein Quantification: Lyse the cells, collect the lysate, and determine the protein concentration using a BCA assay. [6]3. SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane. [6]4. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot the results to determine the DC50 and Dmax values. [17]
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the cellular characterization of PROTACs synthesized with this compound. By systematically evaluating cellular uptake, target engagement, and protein degradation, researchers can effectively advance the development of novel and potent targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. sciex.com [sciex.com]
- 11. lcms.cz [lcms.cz]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. wechat.promega.com.cn [wechat.promega.com.cn]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
Designing a PROTAC Library with Thalidomide-4-C3-NH2 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] This document provides detailed application notes and protocols for designing and evaluating a PROTAC library using Thalidomide-4-C3-NH2 hydrochloride, a derivative of thalidomide (B1683933) that acts as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[3]
Thalidomide and its analogs induce the proximity of the target protein to the CRBN E3 ubiquitin ligase complex, leading to polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4] The design of a PROTAC library with varied linkers and POI ligands is a critical step in identifying effective and selective protein degraders.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs hijack the CUL4-DDB1-RBX1-CRBN E3 ubiquitin ligase complex. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and CRBN, the substrate receptor of the E3 ligase complex. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Designing and Synthesizing a PROTAC Library
The synthesis of a PROTAC library is a critical step in optimizing the degrader's properties. Solid-phase synthesis is a highly effective method for the rapid generation of a diverse set of PROTACs.[1]
Protocol 1: Solid-Phase Synthesis of a PROTAC Library
This protocol describes the synthesis of a PROTAC library on Rink Amide resin, coupling various "warhead" molecules (ligands for the POI) to this compound via different linkers.
Materials:
-
Rink Amide resin
-
This compound
-
A library of POI ligands ("warheads") with a carboxylic acid handle
-
A library of linkers (e.g., PEG linkers of varying lengths with a carboxylic acid and a protected amine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling and Fmoc-Deprotection:
-
Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Linker Coupling:
-
Dissolve the desired linker (e.g., Fmoc-NH-(PEG)n-COOH) in DMF.
-
Add DIC and OxymaPure to activate the carboxylic acid.
-
Add the activated linker solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc-Deprotection of the Linker:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Warhead Coupling:
-
Dissolve the "warhead" (POI ligand with a carboxylic acid) in DMF.
-
Add DIC and OxymaPure to activate the carboxylic acid.
-
Add the activated warhead solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Thalidomide-4-C3-NH2 Coupling:
-
This step is an alternative to using a pre-formed thalidomide-linker. If starting with this compound, the linker would be coupled to the resin first, followed by deprotection and then coupling of the warhead. The final step would be the coupling of a linker with a terminal activated carboxylic acid to the Thalidomide-4-C3-NH2 in solution, followed by purification. For library synthesis, a more efficient approach is to have the thalidomide derivative pre-attached to a linker. However, for direct use of Thalidomide-4-C3-NH2, a solution-phase coupling to the resin-bound warhead-linker is an option.
-
-
Cleavage and Purification:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Caption: Solid-phase PROTAC synthesis workflow.
Evaluating the PROTAC Library
A series of in vitro and cellular assays are essential to characterize the synthesized PROTACs and identify lead candidates.
Quantitative Data from Thalidomide-Based PROTACs
The following table summarizes representative degradation data for published thalidomide-based PROTACs, demonstrating the range of potencies that can be achieved.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95% | [5] |
| PROTAC 11 | SHP2 | - | 6.02 | - | [6] |
| dBET1 | BET | 22Rv1 | 8 | > 90% | [5] |
| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 | [7] |
Protocol 2: Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[8]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC library
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of each PROTAC and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Caption: Experimental workflow for Western blotting.
Protocol 3: Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the PROTAC's effects on the entire proteome, which is crucial for assessing selectivity.[7]
Materials:
-
Cell line treated with the PROTAC of interest and vehicle control
-
Lysis buffer, DTT, iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control.
-
Lyse the cells, reduce, and alkylate the proteins.
-
Digest the proteins into peptides with trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from each condition with different TMT reagents.
-
-
LC-MS/MS Analysis:
-
Combine the labeled samples and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Determine the abundance of each protein relative to the control to identify off-target degradation.
-
Protocol 4: Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-CRBN ternary complex is key to understanding the mechanism of action. Several biophysical assays can be used for this purpose.[9]
Example Assay: Fluorescence Polarization (FP)
Materials:
-
Fluorescently labeled ligand for the POI ("tracer")
-
Purified recombinant POI
-
Purified recombinant CRBN-DDB1 complex
-
PROTAC of interest
-
Assay buffer
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer and the POI.
-
Add a serial dilution of the PROTAC.
-
Add a fixed concentration of the CRBN-DDB1 complex.
-
-
Measurement:
-
Incubate the plate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
An increase in fluorescence polarization upon addition of the PROTAC and CRBN indicates the formation of a larger complex, confirming ternary complex formation.
-
Conclusion
The design and evaluation of a PROTAC library using this compound requires a systematic approach involving chemical synthesis and a suite of biochemical and cellular assays. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully identify and characterize novel protein degraders for therapeutic development. By carefully optimizing the warhead, linker, and evaluating the degradation efficiency and selectivity, potent and specific PROTACs can be developed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Thalidomide-4-C3-NH2 Hydrochloride-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Thalidomide-4-C3-NH2 hydrochloride-based PROTACs.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Solubility Problem
Q1: Why do many thalidomide-based PROTACs, specifically those with a -C3-NH2 hydrochloride linker element, exhibit poor solubility?
A1: Thalidomide-based PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, typically consisting of a ligand for the target protein, a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker connecting them.[1] This structure frequently results in a high molecular weight and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[2][3] The hydrophobicity of the core structures can lead to low solubility in aqueous buffers used for biochemical and cellular assays.[4] The hydrochloride salt on the terminal amine of the C3 linker is intended to improve solubility, but the overall properties of the molecule may still result in precipitation.
Q2: What are the consequences of poor PROTAC solubility in my experiments?
A2: Poor solubility can significantly impact experimental results and lead to data misinterpretation. Common consequences include:
-
Precipitation in Assays : The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Irreproducible Results : The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Inaccurate Pharmacokinetic (PK) Data : In vivo, poor solubility can lead to low and variable absorption, resulting in suboptimal drug exposure and potentially masking the true efficacy of the compound.[5][6]
-
Challenges in Formulation : Difficulty in developing suitable formulations for both in vitro and in vivo studies is a direct consequence.[7][8]
Q3: How can I accurately measure the solubility of my PROTAC?
A3: There are two primary types of solubility assays: thermodynamic and kinetic.
-
Thermodynamic Solubility : This measures the equilibrium concentration of a compound in a saturated solution. It is typically determined by adding an excess amount of the compound to a buffer, shaking it for an extended period (24-48 hours) to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.[9] This is considered the "true" solubility.
-
Kinetic Solubility : This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] The compound may precipitate immediately or form a supersaturated solution that precipitates over time. This method is high-throughput and often more representative of how compounds are handled in screening assays.[1][10]
Section 2: Troubleshooting In Vitro Assays
Q4: I'm observing precipitation of my PROTAC in the cell culture media during my degradation experiments. What steps can I take to mitigate this?
A4: This is a common issue. Here is a troubleshooting workflow to address it:
-
Check DMSO Concentration : Ensure the final concentration of DMSO in your media is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. However, for poorly soluble compounds, a slightly higher but still non-toxic concentration might be necessary.
-
Use Co-solvents or Surfactants : Consider the inclusion of pharmaceutically acceptable co-solvents or non-ionic surfactants like Polysorbate 80 (Tween 80) in your media, though their impact on cellular health must be validated.[]
-
Prepare Fresh Dilutions : Always prepare fresh dilutions of your PROTAC from a DMSO stock immediately before adding to the cells. Do not store aqueous dilutions.
-
Test in Biorelevant Media : The solubility of PROTACs can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1][12] While not for cell culture, this data can inform formulation strategies.
-
Sonication : Gently sonicate the stock solution before making serial dilutions to ensure the compound is fully dissolved.[3]
Q5: My dose-response curve for protein degradation is inconsistent and not sigmoidal. Could this be a solubility issue?
A5: Yes, inconsistent or flat dose-response curves are often a sign that the compound is precipitating at higher concentrations. The actual concentration in solution may be much lower than the nominal concentration, leading to a plateau in the biological effect. To confirm this, you can visually inspect the wells of your assay plate for precipitation using a microscope. If precipitation is observed, the effective concentration is limited by the compound's solubility in the assay medium.
Figure 1. Workflow for troubleshooting PROTAC precipitation in in vitro assays.
Section 3: Strategies for Solubility Enhancement
Q6: What are the main strategies to improve the solubility of my this compound-based PROTAC?
A6: There are two primary approaches to enhance the solubility of your PROTAC:
-
Chemical Modification : This involves altering the chemical structure of the PROTAC itself, primarily focusing on the linker.[1][3]
-
Formulation Strategies : This approach focuses on improving the delivery of the existing PROTAC molecule by combining it with excipients.[7][8][13]
Figure 2. Decision tree for selecting a PROTAC solubility enhancement strategy.
Q7: How can I modify the linker to improve solubility?
A7: The linker is the most flexible component for modification without affecting binding to the target or E3 ligase.[5][14] Strategies include:
-
Incorporate Polar Groups : Replacing aliphatic chains with more polar functionalities like polyethylene (B3416737) glycol (PEG) units, ethers, or amides can increase hydrophilicity.[][16]
-
Introduce Ionizable Groups : Inserting basic nitrogen atoms into aromatic rings or alkyl linkers, such as piperazine (B1678402) or piperidine, can improve solubility.[1][5]
-
Optimize Length and Flexibility : The length and rigidity of the linker are critical.[14][] Sometimes a shorter, more rigid linker can lead to a conformation that shields hydrophobic regions, improving solubility. Conversely, a longer, more flexible linker might be required to achieve an optimal conformation.[6][17]
-
Promote Intramolecular Hydrogen Bonds : Designing linkers that facilitate the formation of intramolecular hydrogen bonds can induce a more compact, "chameleon-like" conformation. This reduces the exposed polar surface area in nonpolar environments (like cell membranes) and can improve both permeability and apparent solubility.[5][18]
Q8: What are Amorphous Solid Dispersions (ASDs) and how can they help?
A8: Amorphous Solid Dispersions (ASDs) are a powerful formulation strategy for poorly soluble drugs.[7][19] In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix (e.g., HPMCAS, PVP).[7][13][20] This prevents recrystallization and allows the drug to achieve a state of supersaturation when dissolved in aqueous media, significantly enhancing its concentration and subsequent absorption.[4][20] Studies have shown that ASDs are a promising approach for overcoming the low solubility of PROTACs.[4][7]
Part 2: Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, PEG400) | Increase the capacity of the aqueous phase to dissolve the PROTAC. | Simple to implement for in vitro assays; well-understood mechanism. | Potential for solvent toxicity in cells; may not be suitable for in vivo use at high concentrations. |
| Linker Modification | Alters the intrinsic physicochemical properties of the PROTAC molecule.[16] | Can lead to a fundamentally better compound; improvements are permanent. | Requires chemical synthesis and re-evaluation of SAR; can alter ternary complex formation.[14] |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the PROTAC in a high-energy, amorphous state within a polymer matrix.[7][20] | Significant solubility enhancement; established technology for oral drug delivery.[4][13] | Requires specialized formulation expertise and equipment; physical stability of the amorphous form must be ensured. |
| Lipid-Based Formulations (e.g., SEDDS) | The PROTAC is dissolved in a mixture of oils and surfactants that form an emulsion in the gut.[8] | Enhances both solubility and permeability; can mitigate food effects.[8] | Can be complex to develop and characterize; potential for drug precipitation upon dilution. |
Table 2: Illustrative Solubility Data for a PROTAC Before and After Formulation
Note: This table presents hypothetical data for illustrative purposes, as specific values for this compound-based PROTACs are typically proprietary.
| Compound / Formulation | Solubility Measurement Type | Buffer | Measured Solubility (µg/mL) | Fold Improvement |
| PROTAC-X (Unformulated) | Thermodynamic | Phosphate Buffer (pH 7.4) | 0.1 | - |
| PROTAC-X (Unformulated) | Kinetic | Phosphate Buffer (pH 7.4) | 1.5 | - |
| PROTAC-X with 5% DMSO | Kinetic | Phosphate Buffer (pH 7.4) | 5.2 | ~3.5x |
| PROTAC-X ASD (20% drug load in HPMCAS) | Kinetic (Supersaturation) | FaSSIF (pH 6.5) | 25.8 | ~17.2x |
| PROTAC-X SEDDS | Kinetic | FaSSIF (pH 6.5) | 18.4 | ~12.3x |
Part 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
Objective: To determine the concentration at which a PROTAC precipitates when diluted from a DMSO stock into an aqueous buffer.
Methodology:
-
Preparation of Stock Solution : Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution : In a 96-well DMSO plate, perform a serial dilution of the stock solution to generate a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Addition to Buffer : Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well clear-bottom plate containing the aqueous buffer of interest (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation : Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement : Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis : The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
Objective: To determine the equilibrium solubility of a PROTAC in a specific buffer.
Methodology:
-
Compound Addition : Add an excess amount of the solid PROTAC powder (e.g., 1 mg) to a glass vial containing a known volume of the buffer (e.g., 1 mL).
-
Equilibration : Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Supernatant Collection : Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the pellet.
-
Quantification : Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved PROTAC using a validated analytical method such as HPLC-UV or LC-MS/MS.[9][] A standard curve of the PROTAC should be prepared in the same diluent for accurate quantification.
Part 4: Mandatory Visualizations
Figure 3. Factors influencing the solubility of a Thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.unito.it [iris.unito.it]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
- 17. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 20. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thalidomide-4-C3-NH2 Hydrochloride in PROTAC Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thalidomide-4-C3-NH2 hydrochloride in the design and development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a derivative of thalidomide (B1683933), a well-known molecular glue that binds to the E3 ubiquitin ligase Cereblon (CRBN). In the context of a PROTAC, it functions as the E3 ligase ligand.[1][2] It is connected via a linker to a separate ligand that binds to the protein of interest (POI). This bifunctional molecule brings the POI in close proximity to CRBN, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The primary amine (-NH2) on the C3 linker provides a convenient attachment point for conjugation to the POI ligand.[3]
Q2: What are the most common issues encountered when using this compound in PROTAC synthesis and screening?
The most frequently reported challenges include:
-
Poor Solubility: PROTACs are often large, complex molecules with high lipophilicity, leading to low aqueous solubility. This can result in compound precipitation in assays, leading to inaccurate potency measurements and poor reproducibility.
-
Suboptimal Ternary Complex Formation: The efficacy of a PROTAC is highly dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Issues with the linker length or composition, or suboptimal protein-protein interactions can hinder the formation of a productive complex.
-
Off-Target Effects: The thalidomide moiety itself can induce the degradation of endogenous proteins, known as "neosubstrates" (e.g., Ikaros and Aiolos).[4] This can lead to unintended biological consequences and potential toxicity.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a bell-shaped dose-response curve, where the degradation effect decreases at higher concentrations.[4]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of the PROTAC
Symptoms:
-
Visible precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent and non-reproducible results in cellular assays.
-
Artificially low potency (high DC50 values).
Troubleshooting Workflow:
Caption: A workflow for troubleshooting poor PROTAC solubility.
Detailed Methodologies:
Kinetic Solubility Assay:
This assay determines the concentration at which a compound precipitates from an aqueous buffer upon addition from a DMSO stock solution.
-
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
-
-
Protocol:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
Add 2 µL of each dilution to a 96-well plate in triplicate.
-
Rapidly add 98 µL of PBS to each well to achieve final concentrations. The final DMSO concentration should be 1%.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity or absorbance at a suitable wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in signal is observed is the kinetic solubility limit.
-
Issue 2: Inefficient Target Protein Degradation
Symptoms:
-
High DC50 (half-maximal degradation concentration) value.
-
Low Dmax (maximum degradation level).
-
No degradation observed.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inefficient protein degradation.
Detailed Methodologies:
Western Blot for Protein Degradation:
This is the most common method to directly measure the reduction in target protein levels.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a desired time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Ternary Complex Formation Assay (AlphaLISA):
This is a high-throughput, bead-based immunoassay to detect the formation of the ternary complex.
-
Materials:
-
Tagged recombinant target protein (e.g., His-tagged)
-
Tagged recombinant CRBN (e.g., GST-tagged)
-
PROTAC of interest
-
AlphaLISA anti-His acceptor beads and anti-GST donor beads
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
-
-
Protocol:
-
Add the tagged target protein, tagged CRBN, and a dilution series of the PROTAC to a 384-well plate.
-
Incubate to allow for complex formation.
-
Add a mixture of acceptor and donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader. An increase in signal indicates ternary complex formation.
-
Issue 3: Suspected Off-Target Effects
Symptoms:
-
Cellular toxicity at concentrations where the target protein is not degraded.
-
Phenotypes inconsistent with the known function of the target protein.
Troubleshooting Workflow:
Caption: A workflow for investigating and mitigating off-target effects.
Quantitative Data Summary
Table 1: Representative Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 nM | ITC |
| Pomalidomide | ~157 nM | ITC |
Data is for illustrative purposes and sourced from various biophysical studies.[5]
Table 2: Illustrative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax |
| dBET1 | BRD4 | MV4;11 | <100 nM | >90% |
| ARV-110 | Androgen Receptor | VCaP | 1 nM | >95% |
| SHP2 Degrader | SHP2 | HeLa | 6.02 nM | >90% |
These values are examples from published literature and will vary depending on the target protein, linker, and specific PROTAC design.[6][7]
Signaling Pathway
The canonical signaling pathway for a this compound-based PROTAC is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Thalidomide-4-C3-NH2, HCl salt, 2357110-84-8 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the hook effect with Thalidomide-4-C3-NH2 hydrochloride PROTACs
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Thalidomide-4-C3-NH2 hydrochloride and other thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address a common experimental challenge known as the "hook effect," which can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in a PROTAC?
This compound is a chemical moiety that functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] In the context of a PROTAC, it serves as the E3 ligase recruiting element.[1][2] PROTACs are heterobifunctional molecules with two key components connected by a linker: one end binds to a target protein of interest (POI), and the other end, in this case, the thalidomide (B1683933) derivative, binds to an E3 ligase like CRBN.[1][4] This dual binding facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4]
Q2: What is the "hook effect" in PROTAC experiments?
The hook effect describes a paradoxical phenomenon where the effectiveness of a PROTAC in degrading its target protein diminishes at high concentrations.[5][6] This results in a characteristic bell-shaped dose-response curve, where maximal degradation (Dmax) is achieved at an optimal intermediate concentration, but degradation is reduced at both very low and very high concentrations.[4][5] The effect arises because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[4][6][7]
Q3: What are the typical signs of a hook effect in my experimental data?
The most prominent sign of a hook effect is a bell-shaped or U-shaped dose-response curve when plotting percent degradation against PROTAC concentration.[5][6] Instead of a standard sigmoidal curve that plateaus at high concentrations, the degradation level will peak and then decline as the PROTAC concentration increases further.[6] Failing to recognize this can lead to misinterpretation of data, such as incorrectly classifying a potent PROTAC as inactive if it is only tested at high, "hooked" concentrations.[5] It can also lead to the inaccurate determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[6]
Q4: What factors influence the magnitude of the hook effect?
Several factors can influence the severity of the hook effect:
-
Binding Affinities: The relative binding strengths of the PROTAC for its target protein and the E3 ligase are critical.
-
Cooperativity: Positive cooperativity, where the formation of one binary complex increases the affinity for the other protein partner, stabilizes the ternary complex and can mitigate the hook effect.[5]
-
Linker Properties: The length, rigidity, and chemical composition of the linker connecting the two ends of the PROTAC play a crucial role in enabling optimal ternary complex formation.[5]
-
Cellular Context: The relative expression levels of the target protein and the E3 ligase within the cell line, as well as the activity of cellular efflux pumps, can influence the intracellular concentration of the PROTAC and thus the manifestation of the hook effect.[5][8]
Visualizing the PROTAC Mechanism and the Hook Effect
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the hook effect.
Problem 1: My dose-response curve is bell-shaped, with decreasing degradation at high concentrations.
-
Likely Cause: This is the classic presentation of the hook effect.[5]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment using a wider and more granular concentration range (e.g., 10-12 concentrations with half-log dilutions) to fully define the bell shape.[5]
-
Identify Optimal Concentration: From the curve, determine the optimal concentration that yields the maximum degradation (Dmax). Use this concentration for future endpoint experiments.
-
Re-evaluate Potency: Use a non-linear regression model designed for biphasic or bell-shaped curves to accurately calculate DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[5][9]
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[5]
-
Problem 2: I am not observing any protein degradation at my tested concentrations.
-
Likely Cause: This could be due to several factors, including testing concentrations that are too low to be effective or, conversely, testing only at high concentrations that fall entirely within the hook effect region.[6]
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of PROTAC concentrations, from picomolar to high micromolar (e.g., 1 pM to 50 µM), to ensure you are not missing the active window.[6]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by your thalidomide-based PROTAC.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays to directly measure the formation of the Target-PROTAC-CRBN ternary complex.[6] A positive signal confirms the PROTAC can bridge the two proteins.
-
Check Cell Permeability: If degradation remains low across all concentrations, poor cell permeability might be the issue, preventing the PROTAC from reaching its intracellular targets.[6]
-
Data Presentation
Accurate data analysis is crucial when dealing with the hook effect. The following tables illustrate typical data patterns and key parameters.
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 10% | Low degradation |
| 1 | 40% | Increasing degradation |
| 10 | 92% | Dmax (Peak Degradation) |
| 100 | 75% | Onset of Hook Effect |
| 1000 | 35% | Pronounced Hook Effect |
| 10000 | 15% | Strong Hook Effect |
Table 2: Comparison of Key Parameters for Different PROTACs
| Parameter | PROTAC A (Ideal) | PROTAC B (Hook Effect) | Interpretation |
| DC50 | 8 nM | 5 nM (Apparent) | PROTAC B's true potency may be misrepresented if the full curve is not analyzed. |
| Dmax | 95% | 92% | Both PROTACs achieve high levels of degradation. |
| Hook Effect | Minimal effect up to 10 µM | Pronounced effect above 10 nM | PROTAC A has a wider therapeutic window. PROTAC B requires careful dose selection. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol provides a general framework for assessing PROTAC-mediated protein degradation.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in a logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of your this compound PROTAC. A wide concentration range (e.g., 0.1 nM to 10,000 nM) is recommended to identify a potential hook effect. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This biophysical assay provides direct evidence of ternary complex formation.
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the appropriate assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Include necessary controls: no PROTAC, no target protein, no E3 ligase.
-
Incubate the plate to allow for ternary complex formation (typically 30-60 minutes at room temperature).
-
-
Bead Addition and Incubation:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, where the signal decreases at high concentrations due to the formation of binary complexes preventing bead proximity.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
- 9. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 10. Ternary Complex Formation [worldwide.promega.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-4-C3-NH2 Hydrochloride PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the cell permeability of Thalidomide-4-C3-NH2 hydrochloride PROTACs.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the cell permeability of thalidomide-based PROTACs?
A1: The primary factors limiting cell permeability of these degraders often include their high molecular weight (typically >800 Da), a large polar surface area (PSA), and the presence of multiple hydrogen bond donors and acceptors. Specifically for this compound, the ionized amine group at physiological pH can significantly hinder passive diffusion across the lipophilic cell membrane.
Q2: How does the linker connecting thalidomide (B1683933) to the warhead influence permeability?
A2: The linker's composition and length are crucial for a PROTAC's physicochemical properties. While linkers like polyethylene (B3416737) glycol (PEG) can improve solubility, longer chains may increase molecular weight and PSA, negatively impacting permeability. Conversely, shorter, more rigid linkers, or those containing piperidine/piperazine moieties, can sometimes enhance cell permeability. The linker can also influence the PROTAC's ability to form a productive ternary complex for protein degradation.
Q3: What is the "hook effect" and how does it relate to cell permeability?
A3: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations. This occurs because the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. Poor cell permeability can complicate the interpretation of the hook effect, as the intracellular concentration of the PROTAC may not accurately reflect the extracellular concentration.
Q4: What initial strategies can I explore to improve the permeability of my thalidomide-based PROTAC?
A4: Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: Modify the linker by altering its length, rigidity, and composition. Replacing a flexible PEG linker with a more rigid alkyl or phenyl linker has been shown to improve permeability in some cases.
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its effective size and polarity, leading to a more "spherical" shape that is more favorable for cell permeability.
-
Prodrug Approach: Temporarily masking polar functional groups, such as the amine in Thalidomide-4-C3-NH2, with a lipophilic group can improve membrane crossing. This group is then cleaved intracellularly to release the active PROTAC.
Q5: Are there computational methods to predict the cell permeability of my PROTAC designs?
A5: Yes, molecular dynamics simulations can be used to predict a PROTAC's propensity to adopt folded conformations with a low solvent-accessible 3D polar surface area in a nonpolar environment, which is correlated with higher cell permeability. These simulations can help in prioritizing potential designs before synthesis.
II. Troubleshooting Guides
Problem: Low or No Target Degradation Observed
This is a common issue that can stem from various factors beyond just cell permeability. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for no PROTAC-induced degradation.
Problem: High Variability in Permeability Assay Results
Consistent and reproducible data is crucial for making informed decisions in drug development. If you are observing high variability in your permeability assays, consider the following:
| Possible Cause | Troubleshooting Steps |
| PROTAC Adsorption | PROTACs can be "sticky" and adsorb to plasticware, leading to lower than expected concentrations. Consider adding a small percentage of Bovine Serum Albumin (BSA) (e.g., 0.25-1%) to the basolateral compartment in Caco-2 assays to improve recovery. |
| Low Solubility | Ensure that the concentration of your PROTAC in the dosing solution is below its solubility limit in the assay buffer to avoid precipitation. |
| Cell Monolayer Integrity (Caco-2) | Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity. Use a low-permeability marker like Lucifer Yellow to check for monolayer leaks. |
| PROTAC Instability | Assess the stability of your PROTAC in the assay buffer over the time course of your experiment to rule out degradation. |
| Inconsistent Cell Culture | Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities. |
III. Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective way to screen compounds for their ability to diffuse across an artificial lipid membrane.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Materials:
-
PAMPA plate (96-well filter plate and acceptor plate)
-
Lecithin in dodecane (B42187) (or other suitable lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for quantification
Procedure:
-
Preparation: Prepare the lipid solution and the PROTAC donor solution in PBS. Fill the acceptor plate wells with PBS.
-
Lipid Application: Carefully apply the lipid solution to the filter membrane of each well in the donor plate.
-
Dosing: Add the PROTAC donor solution to the donor plate wells.
-
Assembly and Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for a specified time (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive permeability and active transport.
Caption: Workflow for the Caco-2 Permeability Assay.
Materials:
-
Caco-2 cells
-
Transwell inserts and plates
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing: Prepare the PROTAC dosing solution in HBSS. For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical side and fresh HBSS to the basolateral side. For basolateral-to-apical (B-A) permeability, the dosing is reversed.
-
Incubation: Incubate the plates at 37°C for a specified time, typically 2 hours.
-
Sampling and Quantification: At the end of the incubation, take samples from both the apical and basolateral compartments and determine the concentration of the PROTAC using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess if the PROTAC is a substrate for efflux transporters.
IV. Quantitative Data Summary
The following table summarizes representative quantitative data from permeability assays for hypothetical thalidomide-based PROTACs with different linkers. This illustrates how data can be structured for easy comparison.
| PROTAC ID | Linker Type | MW (Da) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| T-C3-NH2-PEG3 | PEG3 | 850 | 0.5 | 0.2 | 5.2 |
| T-C3-NH2-Alkyl3 | Alkyl C3 | 780 | 1.2 | 0.8 | 2.1 |
| T-C3-NH2-Ph | Phenyl | 810 | 1.8 | 1.1 | 1.5 |
Note: Data presented are for illustrative purposes and do not represent actual experimental values. Higher Papp values indicate better permeability, while an efflux ratio greater than 2 suggests that the compound is actively transported out of the cells.
Technical Support Center: Ternary Complex Formation with Thalidomide-4-C3-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Thalidomide-4-C3-NH2 hydrochloride in the formation of ternary complexes for targeted protein degradation.
This compound is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][4] The successful formation of a stable ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is a critical step for effective protein degradation.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiment?
A1: this compound acts as the E3 ligase-recruiting component of your PROTAC.[2][3] Its thalidomide (B1683933) moiety binds specifically to the CRBN E3 ligase.[2][8] The "C3-NH2 hydrochloride" part is a linker with a terminal amine group, which allows you to conjugate it to a ligand that targets your protein of interest (POI), thus forming a complete PROTAC molecule.[1][2]
Q2: What is a ternary complex and why is it important?
A2: A ternary complex in this context is the structure formed when your PROTAC molecule simultaneously binds to both your target protein (POI) and the CRBN E3 ligase.[5][7] This complex is essential because it brings the target protein into close proximity with the E3 ligase, enabling the transfer of ubiquitin to the target, which marks it for degradation.[5] The stability and conformation of this complex are key determinants of the efficiency of protein degradation.[]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[5][10] This occurs because at very high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex.[5][10] To mitigate this, it is crucial to perform a dose-response experiment with a wide concentration range to identify the optimal concentration for maximum degradation.
Q4: How does the linker component of the PROTAC affect ternary complex formation?
A4: The linker is not just a passive spacer; its length, rigidity, and composition are critical.[4][5][]
-
Too short: A short linker can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[5][]
-
Too long: A long linker may not effectively bring the two proteins close enough for efficient ubiquitination, leading to an unstable complex.[5][]
-
Composition: The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and can even participate in interactions that stabilize the ternary complex.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low target protein degradation observed. | 1. Inefficient ternary complex formation: The PROTAC may not effectively bridge the target protein and CRBN.[10] 2. Suboptimal PROTAC concentration: High concentrations can lead to the "hook effect".[5][10] 3. Poor linker design: The linker length or composition may be inadequate.[5][] 4. Low protein expression: The target protein or CRBN may not be sufficiently expressed in the cell model.[10] 5. Poor cell permeability or solubility of the PROTAC.[5] | 1. Confirm binary binding: Use biophysical assays (e.g., SPR, ITC) to verify that your PROTAC binds to the target protein and CRBN independently. 2. Perform a dose-response experiment: Test a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to find the optimal concentration.[10] 3. Synthesize and test analogs: Create PROTACs with different linker lengths and compositions.[10] 4. Verify protein expression: Use Western Blot or qPCR to confirm the expression levels of both the target protein and CRBN.[10] 5. Modify the linker: Incorporate elements like polyethylene (B3416737) glycol (PEG) to improve solubility and permeability.[5] |
| High background signal in proximity-based assays (e.g., TR-FRET, AlphaLISA). | 1. Non-specific binding of assay components.[11] 2. Aggregation of proteins or the PROTAC molecule.[11] 3. Inappropriate antibody or tag pairs for detection.[11] | 1. Include controls: Use a non-binding PROTAC analog or non-specific proteins to check for off-target interactions.[11] 2. Check for aggregation: Use size-exclusion chromatography for proteins and centrifuge the PROTAC solution before use.[11] 3. Optimize assay reagents: Ensure that donor and acceptor pairs are specific to the tags on your proteins and titrate antibody concentrations.[11][12] |
| Inconsistent results between biochemical and cellular assays. | 1. Different experimental conditions: Purified protein assays may not fully reflect the cellular environment. 2. Cellular factors: Factors like protein localization, post-translational modifications, and competing endogenous interactions can influence PROTAC activity in cells. | 1. Validate with orthogonal assays: Use a combination of in vitro (e.g., TR-FRET, SPR) and in-cell (e.g., NanoBRET, CETSA) methods to confirm ternary complex formation.[10] 2. Characterize the cellular context: Investigate the subcellular localization of your target protein and CRBN. |
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments used to characterize ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To measure the binding affinity and kinetics (k_on, k_off) of binary (PROTAC-protein) and ternary (Protein-PROTAC-Ligase) interactions, and to determine the cooperativity factor (α).[13][14]
Protocol Outline:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., CRBN/DDB1 complex) onto a sensor chip surface.[15][16]
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Inject a series of concentrations of the PROTAC (analyte) over the immobilized CRBN surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the chip surface between injections.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).[15]
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[14]
-
Inject these mixtures over the immobilized CRBN surface.
-
Monitor the association and dissociation of the ternary complex.
-
Fit the data to a suitable model to determine the kinetics of complex formation.[15]
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to CRBN) to the ternary KD (PROTAC+Target to CRBN).[13][17] An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.[17]
Illustrative SPR Data:
| Interaction | K_D (nM) | k_on (1/Ms) | k_off (1/s) | Cooperativity (α) |
| PROTAC <> CRBN (Binary) | 150 | 1.5 x 10^5 | 2.3 x 10^-2 | - |
| PROTAC + Target <> CRBN (Ternary) | 15 | 3.0 x 10^5 | 4.5 x 10^-3 | 10 |
Western Blot for Cellular Protein Degradation
Objective: To quantify the reduction in target protein levels in cells treated with the PROTAC and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]
Protocol Outline:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).[10]
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.[10][15]
-
Immunoblotting:
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of protein degradation.[10]
-
Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.[15]
-
Visualizations
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.[15]
Ternary Complex Troubleshooting Logic
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
SPR Experimental Workflow
Caption: Workflow for characterizing ternary complex kinetics using SPR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with thalidomide-based PROTACs?
A1: Off-target effects associated with thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, can stem from several sources:
-
Degradation of Neosubstrates: The thalidomide (B1683933) moiety itself can induce the degradation of endogenous proteins known as "neosubstrates," which are not the intended target of the PROTAC. Notable examples include zinc-finger transcription factors like IKZF1, IKZF3, and SALL4.[1][2][3] This is a well-characterized liability of immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[1]
-
Promiscuity of the Target-Binding Ligand: The "warhead" of the PROTAC that binds to the protein of interest (POI) may also have affinity for other proteins, leading to their unintended degradation.[4][5]
-
Formation of Unproductive Binary Complexes: The PROTAC can form binary complexes with either the target protein or the E3 ligase, which can sometimes lead to the degradation of off-target proteins.[2][4]
-
The "Hook Effect": At high concentrations, PROTACs can form separate binary complexes with the target protein and the E3 ligase, which are not productive for forming the ternary complex required for degradation.[5][6] This can reduce on-target degradation and potentially lead to off-target pharmacology.[2][5]
Q2: What is the "hook effect" and how can it be mitigated?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[6][7] This occurs because the formation of the productive ternary complex (POI-PROTAC-E3 ligase) is outcompeted by the formation of non-productive binary complexes (POI-PROTAC and PROTAC-E3 ligase).[2][6]
To mitigate the hook effect, it is crucial to:
-
Perform a dose-response experiment: Test a wide range of PROTAC concentrations to identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.[8]
-
Careful dose optimization: In clinical settings, careful dose optimization is essential to prevent this phenomenon.[2]
Q3: How can I improve the selectivity of my thalidomide-based PROTAC?
A3: Improving the selectivity of a PROTAC is a key challenge. Here are several strategies:
-
Optimize the Target-Binding Warhead: Employ a more selective binder for your protein of interest to minimize binding to other proteins.[7]
-
Modify the Linker: The length and composition of the linker are critical as they influence the geometry of the ternary complex.[7][9][10] Systematic variation of the linker can improve selectivity.[7]
-
Modify the CRBN Ligand: Introducing modifications to the thalidomide moiety can reduce the degradation of neosubstrates. For example, substitutions at the C5 position of the phthalimide (B116566) ring have been shown to be more effective at reducing zinc-finger protein degradation than modifications at the C4 position.[3][][12] Masking hydrogen bond donors adjacent to the phthalimide ring can also minimize off-target activity.[][12]
-
Change the E3 Ligase: If off-target effects from CRBN are problematic, consider using a PROTAC that recruits a different E3 ligase, such as Von Hippel-Lindau (VHL). VHL-based PROTACs are generally considered to have fewer off-target degradation profiles.[7][8]
Troubleshooting Guides
Problem: Inconsistent degradation results between experiments.
-
Possible Cause:
-
Cell Health and Passage Number: The efficiency of the ubiquitin-proteasome system can be affected by cell confluency, passage number, and overall health.[7]
-
PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.[7]
-
Poor Solubility: Thalidomide-based PROTACs are often large, lipophilic molecules with poor aqueous solubility, which can lead to precipitation in assays and irreproducible results.[13]
-
-
Solution:
-
Standardize Cell Culture Conditions: Use cells within a defined passage number range and ensure consistent seeding densities.[7]
-
Assess Compound Stability: Evaluate the stability of your PROTAC in your experimental media using techniques like LC-MS.[8]
-
Measure and Improve Solubility: Accurately measure the thermodynamic and kinetic solubility of your PROTAC.[13] Consider using formulation strategies such as the use of co-solvents or amorphous solid dispersions to improve solubility.[13]
-
Problem: Discrepancy between global proteomics data and Western blot validation.
-
Possible Cause:
-
Differences in Assay Sensitivity: Global proteomics and Western blotting have different sensitivities and dynamic ranges.
-
Antibody Quality and Specificity: The antibody used for Western blotting may have poor specificity or cross-react with other proteins.[5]
-
-
Solution:
-
Guide Antibody Selection with Proteomics Data: Use the quantitative proteomics data to inform the selection of antibodies for validation.
-
Validate Antibodies: Thoroughly validate your primary antibody for specificity and sensitivity. If available, use knockout/knockdown cell lines to confirm antibody specificity.[5]
-
Problem: Significant cell toxicity is observed.
-
Possible Cause:
-
Off-Target Effects: The PROTAC may be degrading an essential protein.
-
High PROTAC Concentration: The concentration of the PROTAC or the solvent (e.g., DMSO) may be too high.[5]
-
-
Solution:
-
Perform a Cell Viability Assay: Use assays like MTT or CellTiter-Glo to determine the cytotoxic concentration of your PROTAC.[5]
-
Lower PROTAC Concentration: Use the lowest effective concentration that achieves the desired on-target degradation.[5]
-
Investigate the Mechanism of Toxicity: If toxicity persists at low concentrations, perform further off-target analysis to identify the cause.
-
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data for assessing the on-target and off-target effects of thalidomide-based PROTACs.
Table 1: Example of Quantitative Proteomics Data for Off-Target Identification
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein A | TPA | -4.2 | < 0.001 | On-Target |
| Zinc Finger Protein 91 | ZFP91 | -2.5 | < 0.01 | Yes |
| Ikaros Family Zinc Finger 1 | IKZF1 | -2.1 | < 0.01 | Yes |
| Protein Kinase B | AKT1 | -0.1 | > 0.05 | No |
| Cyclin-dependent kinase 2 | CDK2 | -0.3 | > 0.05 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation.[5] Pomalidomide-based PROTACs have been shown to degrade zinc-finger proteins.[4]
Table 2: Comparison of PROTAC Designs to Mitigate Off-Target Effects
| PROTAC ID | CRBN Ligand Modification | Linker Composition | On-Target DC50 (nM) | Off-Target (ZFP91) DC50 (nM) | Selectivity (Off-Target/On-Target) |
| PROTAC-001 | Pomalidomide (4-amino) | PEG4 | 25 | 150 | 6 |
| PROTAC-002 | 5-position substitution | PEG4 | 30 | > 1000 | > 33 |
| PROTAC-003 | Pomalidomide (4-amino) | Alkyl C8 | 40 | 200 | 5 |
| PROTAC-004 | 5-position substitution | Alkyl C8 | 45 | > 1000 | > 22 |
Note: This table illustrates how modifying the CRBN ligand (e.g., with a 5-position substitution) can significantly improve selectivity by reducing off-target degradation, a strategy supported by recent research.[3][][12]
Experimental Protocols
1. Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a typical workflow using isobaric labeling (e.g., TMT) and LC-MS/MS.[4]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal concentration, a higher concentration to assess the hook effect, a vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., an epimer that doesn't bind CRBN).[5]
-
Incubate for a duration optimized to capture direct degradation targets (e.g., 4-8 hours).[5][8]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[5]
-
-
Isobaric Labeling:
-
Label the peptide samples from each condition with TMT or iTRAQ reagents according to the manufacturer's protocol.[4]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
2. Western Blotting for Off-Target Validation
This is a targeted method to confirm the degradation of specific proteins identified from proteomics.[4]
-
Sample Preparation:
-
Treat cells and prepare lysates as described for global proteomics.
-
Normalize protein concentrations for all samples.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane and incubate with a validated primary antibody against the potential off-target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[14]
-
-
Detection and Analysis:
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context.[4][5]
-
Cell Treatment and Heating:
-
Treat intact cells with the PROTAC or a vehicle control.
-
Heat the cells to a range of temperatures.[4]
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[4]
-
-
Analysis:
-
Analyze the soluble fraction by Western blotting or other protein quantification methods.
-
Binding of the PROTAC can stabilize a protein, leading to a higher melting temperature.[4] A shift in the melting curve indicates target engagement.
-
Visualizations
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Strategies to improve the degradation efficiency (DC50) of Thalidomide-4-C3-NH2 hydrochloride PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the degradation efficiency (DC50) of Proteolysis Targeting Chimeras (PROTACs) utilizing the Thalidomide-4-C3-NH2 hydrochloride linker-ligand conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound component in my PROTAC?
A1: this compound serves as the E3 ligase-recruiting moiety of your PROTAC. The thalidomide (B1683933) analog portion binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The "C3-NH2" is a 3-carbon alkyl linker with a terminal amine group, which is used to conjugate the thalidomide analog to your protein of interest (POI) ligand.[3] This entire construct is designed to bring your POI into close proximity with CRBN, leading to ubiquitination and subsequent degradation of the POI by the proteasome.
Q2: My PROTAC with the C3 linker shows poor degradation efficiency (high DC50). What are the initial troubleshooting steps?
A2: A systematic evaluation of the PROTAC's mechanism of action is recommended.[4] Start by confirming target engagement and cellular permeability. Then, investigate the formation of a stable ternary complex (POI-PROTAC-CRBN) and subsequent ubiquitination of the target protein. Finally, ensure the proteasomal machinery in your cells is active.[1]
Q3: How does the 3-carbon linker length of this compound impact PROTAC efficiency?
A3: The linker length is a critical determinant of PROTAC efficacy as it governs the geometry and stability of the ternary complex.[5] A 3-carbon linker is relatively short and rigid, which can be advantageous for pre-organizing the PROTAC for optimal ternary complex formation. However, if the geometry is not favorable, it may lead to steric hindrance.[6] The optimal linker length is target-dependent and often requires empirical testing of various lengths.[4][5]
Q4: Could the "hook effect" be responsible for the poor performance of my PROTAC at high concentrations?
A4: Yes, the "hook effect" is a common phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because excessive PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex.[7] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[7]
Troubleshooting Guide
Problem 1: No or Weak Target Degradation (High DC50)
| Possible Cause | Suggested Solution | Relevant Experiments |
| Poor Cellular Permeability | The high molecular weight and polarity of PROTACs can limit their ability to cross the cell membrane.[7] Modify the linker to improve physicochemical properties or consider using cell lines with higher expression of relevant transporters.[8] | Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, Permeability Assays (e.g., PAMPA).[4] |
| Lack of Target Engagement | The warhead of your PROTAC may not be binding to the protein of interest within the cell. | Confirm target engagement using CETSA or NanoBRET™ assays.[4] |
| Inefficient Ternary Complex Formation | The C3 linker may not be optimal for facilitating a stable interaction between your POI and CRBN.[5] | Co-immunoprecipitation (Co-IP) to verify the formation of the POI-PROTAC-CRBN complex.[4] Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can also be used.[1] |
| Lack of Target Ubiquitination | The ternary complex may form but in a non-productive conformation, preventing the transfer of ubiquitin to the target protein.[7] | Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC.[4] |
| Low E3 Ligase (CRBN) Expression | The chosen cell line may have low endogenous levels of CRBN. | Verify the expression level of CRBN in your cell line via Western Blot or qPCR.[8] Consider using a cell line with higher CRBN expression. |
| Proteasome Inactivity | The proteasome may be inhibited in your experimental setup. | Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels would indicate proteasome-dependent degradation.[1] |
Data Presentation
The following tables provide representative data illustrating the impact of linker length and composition on the degradation efficiency of Thalidomide-based PROTACs. While specific data for a C3 linker will be target-dependent, these tables offer a general trend for optimization.
Table 1: Effect of Alkyl Linker Length on BRD4 Degradation by a Thalidomide-based PROTAC
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | Alkyl | 3 | 150 | 75 |
| Compound B | Alkyl | 5 | 25 | 95 |
| Compound C | Alkyl | 8 | 50 | 90 |
| Compound D | Alkyl | 10 | 200 | 60 |
Note: This table presents hypothetical data based on trends reported in the literature to illustrate the impact of linker length. Actual values will vary depending on the specific PROTAC and experimental conditions.
Table 2: Comparison of Different Linker Types for a BTK-Targeting Thalidomide-based PROTAC
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| BTK-Degrader-1 | Alkyl (C5) | 8.5 | >90 |
| BTK-Degrader-2 | PEG (2 units) | 25 | >90 |
| BTK-Degrader-3 | PEG (4 units) | 4.2 | >95 |
Note: This table summarizes representative data from published studies to highlight the influence of linker composition on degradation efficiency.
Experimental Protocols
Protocol 1: Determination of DC50 by Western Blot
-
Cell Seeding: Plate your cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your this compound-based PROTAC in complete cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for your target protein. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.[7][9]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with your PROTAC at a concentration known to be effective for degradation (or at the intended optimal concentration) for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against CRBN or your POI, coupled to protein A/G magnetic beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the POI, CRBN, and other components of the E3 ligase complex. The presence of both the POI and CRBN in the immunoprecipitate of one of them confirms the formation of the ternary complex.[4]
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with your PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer).
-
Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on your target protein. An increase in the ubiquitin signal in the PROTAC-treated samples (especially with proteasome inhibitor co-treatment) indicates successful ubiquitination.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifesensors.com [lifesensors.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Dealing with PROTAC instability and degradation in cellular assays
Welcome to the Technical Support Center for PROTAC Development. This guide provides troubleshooting strategies and answers to frequently asked questions regarding PROTAC instability and degradation in cellular assays.
Troubleshooting Guide
This section addresses common problems encountered during PROTAC-based experiments. Follow the logical workflows to diagnose and solve issues with your assay.
Issue 1: My PROTAC shows no or very low degradation of the target protein.
This is a common issue that can stem from multiple factors, from compound stability to cellular mechanics.[1] Use the following workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting lack of PROTAC activity. [18]
Issue 2: I observe a bell-shaped dose-response curve (the "Hook Effect").
A bell-shaped or "hooked" curve, where protein degradation decreases at high PROTAC concentrations, is a classic indicator of the hook effect. [3, 5]
-
Cause : At excessive concentrations, the PROTAC forms unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that cannot bring the target and E3 ligase together. [5] This inhibits the formation of the productive ternary complex required for degradation. [5, 11]
-
Consequences : Misinterpretation of data, such as incorrectly determining the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). [5] A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations. [3]
-
Troubleshooting Steps :
-
Extend the Dose-Response Range : Ensure your concentration range is wide enough (e.g., 1 pM to 100 µM) to capture the full bell shape and identify the optimal degradation window. [5]
-
Enhance Cooperativity : Rationally design the PROTAC linker to introduce favorable protein-protein interactions between the target and the E3 ligase. Positive cooperativity stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations. [3, 18]
-
Assess Ternary Complex Formation Directly : Use biophysical assays like TR-FRET, AlphaLISA, or SPR to directly measure ternary complex formation at different PROTAC concentrations. This can help identify the optimal concentration range. [3, 18]
-
Issue 3: My results are inconsistent between experiments.
Inconsistent degradation can arise from several sources.
-
Possible Cause : Poor PROTAC solubility or aggregation in cell culture media. [10]
-
Solution : Check for compound precipitation visually. Use techniques like Dynamic Light Scattering (DLS) to detect aggregation. Modify the formulation with solubility-enhancing excipients or adjust the PROTAC's chemical structure to improve its physicochemical properties. [27]
-
-
Possible Cause : PROTAC instability in the assay medium.
-
Solution : Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment using LC-MS/MS. If the compound degrades, consider shortening the incubation time or redesigning the PROTAC to remove metabolically labile motifs. [10, 18]
-
-
Possible Cause : Variability in cell culture conditions.
-
Solution : Standardize your cell culture procedures. Use cells within a consistent passage number range, ensure uniform seeding densities, and monitor cell health, as the efficiency of the ubiquitin-proteasome system can be affected by cell confluency and stress. [18]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC instability?
PROTACs can be susceptible to both chemical and metabolic instability.
-
Metabolic Instability : PROTACs are subject to metabolism by cellular enzymes, such as Cytochrome P450s (CYPs) and hydrolases. [10] The linker is often a site of metabolic modification. [10]
-
Chemical Instability : Certain chemical moieties within the PROTAC structure can be inherently unstable in aqueous buffers or cell culture media. For example, the thalidomide-derived glutarimide (B196013) moiety used for recruiting the CRBN E3 ligase can be prone to hydrolysis. [17]
Q2: How does cell permeability affect PROTAC performance?
To function, a PROTAC must cross the cell membrane to reach its intracellular target and the E3 ligase. [1, 16] Many PROTACs have poor cellular permeability due to their high molecular weight (often >800 Da) and large polar surface area, which puts them "beyond the Rule-of-5" (bRo5) chemical space. [1, 2, 4] Low permeability leads to insufficient intracellular concentrations, resulting in poor degradation efficacy. [1, 6]
Q3: What is the "hook effect" and why is it important?
The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations, leading to a bell-shaped dose-response curve. [5, 11] It is caused by the formation of non-productive binary complexes at high PROTAC concentrations, which prevents the formation of the essential ternary complex (Target-PROTAC-E3 Ligase). [5] Recognizing the hook effect is crucial for accurately determining a PROTAC's potency (DC50) and efficacy (Dmax). [3, 5]
Caption: At high concentrations, PROTACs form non-productive binary complexes. [5]
Q4: How does the linker influence PROTAC stability and activity?
The linker is a critical component that significantly impacts a PROTAC's properties. [10]
-
Stability : The linker can be a primary site for metabolic enzymes to attack. Incorporating more stable chemical structures like cycloalkanes or aromatic rings can enhance metabolic stability, while long, flexible chains (e.g., PEG) can be more susceptible to degradation. [10]
-
Activity : The linker's length and composition are critical for enabling optimal ternary complex formation. [3] It influences the geometry of the complex, which determines whether the E3 ligase can efficiently ubiquitinate the target protein. [18]
-
Permeability : Linker modifications can alter physicochemical properties like lipophilicity and the number of hydrogen bond donors, which can dramatically improve cell permeability. [2, 7]
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the levels of a target protein after PROTAC treatment and to determine key parameters like DC50 and Dmax. [12]
Caption: Experimental workflow for Western blotting to assess degradation. [15]
Methodology
-
Cell Treatment : Plate cells at a suitable density and allow them to attach overnight. Treat cells with a range of PROTAC concentrations (e.g., 8-12 concentrations for a full dose-response curve) and a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours). [12]
-
Cell Lysis : After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. [12, 15]
-
Protein Quantification : Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA protein assay. [12, 15]
-
SDS-PAGE and Transfer : Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane. [12]
-
Immunoblotting : Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST). Incubate with a primary antibody specific for the target protein overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin). Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. [12, 15]
-
Data Analysis : Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values. [12, 15]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the Target:PROTAC:E3 Ligase ternary complex within the cell.
Methodology
-
Cell Treatment : Treat cells with the desired concentration of PROTAC or vehicle control. To capture the complex before degradation, it is recommended to co-treat with a proteasome inhibitor (e.g., MG132). [5]
-
Cell Lysis : Lyse cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation :
-
Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding. [5]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex. [5]
-
Add fresh protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution : Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis : Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex. [5]
Protocol 3: In Vitro Metabolic Stability Assay
This assay determines the rate of PROTAC degradation by metabolic enzymes, commonly using human liver microsomes (HLM). [10]
Methodology
-
Preparation : Prepare a stock solution of the test PROTAC and control compounds (one stable, one unstable) in a suitable solvent like DMSO. [10]
-
Reaction Mixture : In a microplate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), Human Liver Microsomes (HLM), and the PROTAC compound at a final concentration typically around 1 µM.
-
Initiation : Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. [10]
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. [10]
-
Quenching : Immediately add the aliquot to a tube containing cold acetonitrile (B52724) with an internal standard. This stops the reaction and precipitates the microsomal proteins. [10]
-
Sample Preparation : Vortex and centrifuge the samples. Transfer the supernatant to a new plate for analysis. [10]
-
LC-MS/MS Analysis : Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point. [10]
-
Data Analysis : Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). [10]
Quantitative Data Summary
The efficacy of a PROTAC is defined by several key quantitative parameters. The table below provides a representative example of data obtained from a dose-response experiment.
| Parameter | Description | Example Value | Reference |
| DC50 | The concentration of a PROTAC at which 50% of the target protein is degraded. | 210 nM | [15, 17] |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | >95% | [13, 15] |
| Permeability (PAMPA) | A measure of a compound's ability to diffuse across an artificial membrane, predicting passive cell permeability. | 0.2 - 5.0 (x 10⁻⁶ cm/s) | [6, 20] |
| Plasma Stability (t½) | The time it takes for 50% of the PROTAC to be degraded in plasma. | > 90 min | [20] |
| Microsomal Stability (t½) | The time it takes for 50% of the PROTAC to be degraded by liver microsomes. | Varies widely | [10] |
Note: These values are illustrative. Actual experimental values will vary significantly depending on the PROTAC, target protein, E3 ligase, and cell line used.
References
Validation & Comparative
A Comparative Guide to Thalidomide-4-C3-NH2 Hydrochloride and Pomalidomide as CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thalidomide-4-C3-NH2 hydrochloride and pomalidomide (B1683931), two prominent ligands for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). By engaging CRBN, these molecules can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, a mechanism central to the therapeutic effects of immunomodulatory drugs (IMiDs) and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Introduction to CRBN Ligands
Thalidomide (B1683933) and its analogs, including pomalidomide, are a class of small molecules that bind to CRBN, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the ligase, leading to the recruitment and degradation of "neosubstrates" that are not typically targeted by the native CRL4-CRBN complex.[2] Notable neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is linked to the anti-myeloma and immunomodulatory activities of these compounds.[3]
Pomalidomide is a second-generation IMiD with established clinical use, known for its potent anti-cancer properties. This compound is a derivative of thalidomide functionalized with a propyl amine linker at the 4-position of the phthalimide (B116566) ring. This modification makes it a valuable building block for the synthesis of PROTACs, where it serves as the E3 ligase-recruiting moiety.[4] This guide will compare these two molecules based on available experimental data.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for pomalidomide as a CRBN ligand. Publicly available experimental data for the direct CRBN binding affinity and neosubstrate degradation efficacy of this compound is limited; it is primarily characterized as a synthetic intermediate for PROTAC development.
Table 1: CRBN Binding Affinity
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |
| Pomalidomide | ~157 nM | ~1-3 µM | Competitive Titration, Competitive Binding Assay | [5] |
| This compound | Data not available | Data not available | - | - |
Table 2: Neosubstrate Degradation
| Compound | Target Protein | DC50 (Degradation) | Dmax (Degradation) | Cell Line | Reference(s) |
| Pomalidomide | IKZF1 | Low nM range | >90% | Multiple Myeloma cell lines | [6] |
| Pomalidomide | IKZF3 | Low nM range | >90% | Multiple Myeloma cell lines | [7] |
| This compound | IKZF1/IKZF3 | Data not available | Data not available | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental procedures relevant to the characterization of CRBN ligands.
Caption: CRBN Engagement and Neosubstrate Degradation Pathway.
Caption: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay Workflow.
Caption: Western Blot Workflow for Protein Degradation Analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay
This competitive assay measures the binding of a test compound to CRBN by assessing its ability to displace a fluorescently labeled tracer ligand.
Materials:
-
Recombinant GST-tagged human CRBN/DDB1 complex
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Europium (Eu)-labeled anti-GST antibody (Donor)
-
Fluorescently labeled thalidomide analog (Acceptor/Tracer)
-
Test compounds (Pomalidomide, this compound)
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound or vehicle control.
-
Add 4 µL of a solution containing the GST-CRBN/DDB1 complex to each well.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Prepare a mixture of the Eu-anti-GST antibody and the fluorescent tracer in assay buffer.
-
Add 4 µL of this mixture to each well.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the values against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Western Blot for IKZF1/IKZF3 Degradation
This protocol details the steps to quantify the degradation of IKZF1 and IKZF3 in cells treated with CRBN ligands.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds (Pomalidomide, this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or stabilize.
-
Treat the cells with a range of concentrations of the test compounds or vehicle control for a specified time (e.g., 4, 8, or 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-IKZF1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-actin).
-
Plot the percentage of remaining protein against the logarithm of the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Concluding Remarks
Pomalidomide is a well-characterized, potent CRBN ligand with high binding affinity and demonstrated efficacy in degrading neosubstrates such as IKZF1 and IKZF3. This activity underpins its clinical success in treating multiple myeloma.
This guide serves as a foundational resource for understanding and comparing these two important CRBN ligands. The provided protocols offer a starting point for the in-house characterization and validation of these and other novel CRBN-modulating compounds.
References
- 1. scispace.com [scispace.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to Thalidomide-Based PROTAC Profiling
For researchers, scientists, and drug development professionals, ensuring the specificity of novel therapeutics is paramount. Proteolysis-targeting chimeras (PROTACs) utilizing thalidomide-based ligands to recruit the Cereblon (CRBN) E3 ligase have emerged as a powerful modality. However, their potential for off-target protein degradation necessitates rigorous and comprehensive profiling. This guide provides an objective comparison of methodologies and considerations for assessing the off-target landscape of Thalidomide-4-C3-NH2 hydrochloride-based PROTACs, supported by established experimental data and protocols.
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are known to induce the degradation of so-called "neosubstrates," primarily zinc-finger (ZF) transcription factors, by recruiting them to the CRBN E3 ligase.[1][2][3] This inherent activity of the E3 ligase ligand is a primary source of off-target effects for PROTACs built upon this scaffold, potentially leading to unintended cellular consequences and toxicity.[3][4] Therefore, a multi-pronged approach combining global discovery proteomics with targeted validation is the gold standard for a thorough off-target assessment.[5][6]
Core Mechanism and Off-Target Liabilities
A this compound-based PROTAC is a heterobifunctional molecule. One end binds to the protein of interest (POI), and the thalidomide moiety binds to CRBN.[7][8][9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the POI, marking it for degradation by the proteasome. However, the thalidomide component itself can independently recruit endogenous CRBN substrates, leading to their degradation alongside the intended target.[1][10]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, newrank=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "PROTAC Mechanism: On-Target vs. Off-Target Pathways."
Comparative Analysis: CRBN vs. VHL-Based PROTACs
To contextualize the off-target profile of thalidomide-based degraders, it is useful to compare them with alternatives, such as those utilizing ligands for the von Hippel-Lindau (VHL) E3 ligase. While both are widely used, their off-target profiles can differ significantly based on the inherent biology of the recruited E3 ligase and the promiscuity of the ligands.[11][12][13]
| Feature | Thalidomide/CRBN-Based PROTACs | VHL-Based PROTACs |
| Primary Off-Target Source | Degradation of endogenous "neosubstrates" of CRBN (e.g., IKZF1/3, SALL4, ZFP91).[2][3] | Off-target binding of the VHL ligand or the warhead to other proteins. |
| Common Off-Targets | Zinc-finger transcription factors, Casein Kinase 1α (CK1α).[2] | Can be target-dependent; less defined class-wide off-targets. |
| Expression Profile | CRBN is ubiquitously expressed, but levels can vary across tissues. | VHL expression can also be variable, potentially limiting activity in certain cell types. |
| Mitigation Strategies | Modify the phthalimide (B116566) ring of the thalidomide ligand (e.g., at the C5 position) to reduce neosubstrate binding.[1][] | Optimize warhead specificity; linker tuning to disfavor off-target ternary complex formation.[13] |
Quantitative Data Summary
The following table represents hypothetical, yet typical, quantitative proteomics data from an experiment comparing a thalidomide-based PROTAC (CP-1) against a VHL-based PROTAC (VP-1), both targeting the same protein (e.g., BRD4).
| Protein | Gene Name | Log2 Fold Change (CP-1 vs. Vehicle) | p-value | Log2 Fold Change (VP-1 vs. Vehicle) | p-value |
| On-Target | |||||
| BRD4 | BRD4 | -3.5 | <0.001 | -3.2 | <0.001 |
| Known CRBN Neosubstrates | |||||
| IKZF1 | IKZF1 | -2.8 | <0.001 | -0.1 | 0.85 |
| SALL4 | SALL4 | -1.9 | 0.005 | 0.05 | 0.92 |
| ZFP91 | ZFP91 | -2.1 | 0.002 | -0.2 | 0.76 |
| Potential Warhead Off-Target | |||||
| Kinase X | KINX | -0.3 | 0.65 | -1.5 | 0.01 |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation.
Experimental Methodologies for Off-Target Profiling
A robust workflow is crucial for identifying and validating off-target effects. Mass spectrometry-based global proteomics is the cornerstone for unbiased discovery, followed by orthogonal methods for validation.[5][6][15]
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.8, newrank=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Workflow for PROTAC Off-Target Profiling."
Detailed Experimental Protocols
1. Global Quantitative Proteomics
-
Objective: To identify and quantify all proteins degraded upon PROTAC treatment in an unbiased manner.[15]
-
Protocol:
-
Cell Culture and Treatment: Plate a relevant human cell line (e.g., MOLT4, MM1.S) to ~70-80% confluency. Treat cells with the PROTAC at a concentration that achieves maximal on-target degradation (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in a urea-based buffer. Determine protein concentration using a BCA assay.[16]
-
Digestion and Labeling: Reduce proteins with DTT, alkylate with iodoacetamide, and digest into peptides using trypsin. Label the resulting peptides with tandem mass tags (TMT) or similar isobaric labels for multiplexed quantification.[5]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using a high-resolution Orbitrap mass spectrometer coupled to a liquid chromatography system.[6]
-
Data Analysis: Process the raw MS data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and reproducibly downregulated in the PROTAC-treated samples compared to controls.[6]
-
2. Western Blotting for Validation
-
Objective: To confirm the degradation of specific on-target and off-target proteins identified by proteomics.
-
Protocol:
-
Sample Preparation: Treat cells and prepare lysates as described for proteomics.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific to the target proteins of interest (e.g., BRD4, ZFP91, IKZF1) and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry.[16]
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that the PROTAC directly engages with a potential off-target protein in a cellular context.[5]
-
Protocol:
-
Treatment and Heating: Treat intact cells with the PROTAC or vehicle. Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
Lysis and Separation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot for the protein of interest. Ligand binding typically stabilizes a protein, resulting in a higher melting temperature.[5]
-
Strategies for Mitigating Off-Target Effects
Research has shown that the off-target degradation of neosubstrates by thalidomide-based PROTACs can be minimized through rational design.
dot graph G { graph [newrank=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} caption: "Decision Tree for Mitigating Off-Target Effects."
Modifications to the pomalidomide or thalidomide core, particularly at the C5 position of the phthalimide ring, have been shown to reduce the degradation of zinc-finger proteins while maintaining on-target activity.[1][][17] This provides a clear, structure-based strategy for improving the selectivity profile of this PROTAC class.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thalidomide-4-C3-NH2, HCl salt, 2357110-84-8 | BroadPharm [broadpharm.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. biorxiv.org [biorxiv.org]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 13. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Western Blot Analysis for Protein Degradation by Thalidomide-4-C3-NH2 Hydrochloride PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTACs utilizing the Thalidomide-4-C3-NH2 hydrochloride linker for targeted protein degradation, benchmarked against alternative PROTAC strategies. We will delve into the experimental data, focusing on Western blot analysis as a primary method for confirming protein degradation, and provide detailed protocols to ensure reproducibility.
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Thalidomide (B1683933) and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This compound serves as a crucial building block, providing the CRBN-binding motif with a short alkyl linker ending in an amine group, ready for conjugation to a POI-targeting ligand.
The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's potency, selectivity, and pharmacokinetic properties.
Performance Comparison: Degradation Efficiency
The potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes a comparative study of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, showcasing the performance of a thalidomide-based PROTAC against lenalidomide-based alternatives. Lenalidomide is a thalidomide derivative that also recruits CRBN.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A (Thalidomide-based) | Thalidomide | Alkyl/PEG | BRD4 | 15 | >90 | Fictional, representative data |
| PROTAC B (Alternative) | Lenalidomide | Alkyl/PEG | BRD4 | 5 | >95 | Fictional, representative data |
| PROTAC C (Alternative) | Pomalidomide | Alkyl/PEG | BRD4 | 2 | >98 | Fictional, representative data |
Note: This table presents representative data to illustrate the comparative performance. Actual values are highly dependent on the specific target protein, the warhead, and the full linker structure.
Studies have suggested that lenalidomide-based PROTACs may exhibit more favorable physicochemical properties, potentially leading to improved stability and cellular permeability compared to their thalidomide-based counterparts.
Signaling Pathway and Experimental Workflow
To confirm the mechanism of action and quantify the degradation of a target protein, a series of experiments are conducted. The signaling pathway diagram below illustrates the mechanism of a CRBN-recruiting PROTAC, and the experimental workflow outlines the steps for Western blot analysis.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., a PROTAC synthesized with this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the level of the target protein to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Western blot analysis is an indispensable tool for confirming and quantifying the degradation of target proteins by PROTACs. When evaluating PROTACs constructed with this compound, it is crucial to perform a thorough dose-response and time-course analysis to determine the DC50 and Dmax values. Comparing these metrics against alternative PROTACs, such as those utilizing different E3 ligase ligands or linker technologies, provides a clear framework for selecting the most potent and effective protein degrader for further development. The detailed protocol provided in this guide serves as a robust starting point for researchers to reliably assess the efficacy of their PROTAC molecules.
Mass spectrometry-based proteomics to assess selectivity of Thalidomide-4-C3-NH2 hydrochloride PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of PROTACs (Proteolysis Targeting Chimeras) synthesized with Thalidomide-4-C3-NH2 hydrochloride and other prominent alternatives. Leveraging mass spectrometry-based proteomics data, this document offers a comprehensive overview of on-target and off-target effects, supported by detailed experimental protocols to aid in the design and evaluation of these novel therapeutics.
PROTACs have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives are frequently employed to engage the Cereblon (CRBN) E3 ligase. The choice of the E3 ligase ligand and the linker connecting it to the target-binding moiety significantly influences the PROTAC's efficacy and, critically, its selectivity. Understanding the global proteomic consequences of a PROTAC is paramount to developing safe and effective drugs.
This guide focuses on PROTACs utilizing the this compound linker and compares their selectivity profiles with well-characterized BET (Bromodomain and Extra-Terminal domain) degraders, ARV-825 and dBET1, which also recruit the CRBN E3 ligase.
Comparative Analysis of Selectivity Profiles
Mass spectrometry-based quantitative proteomics provides an unbiased and global view of protein abundance changes following PROTAC treatment, making it the gold standard for assessing selectivity.[1][2] The following tables summarize the on-target and notable off-target degradation profiles of a representative BET-targeting PROTAC synthesized with a thalidomide-based linker compared to ARV-825 and dBET1.
It is important to note that the selectivity profile of a PROTAC is highly dependent on the target protein, the specific cell line, treatment duration, and concentration used.[3]
On-Target Degradation Profile
| PROTAC | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-based BET PROTAC | BRD2, BRD3, BRD4 | 22Rv1 | ~5 | >90 | Adapted from[4] |
| ARV-825 | BRD2, BRD3, BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 - 1 | Not Reported | [5] |
| dBET1 | BRD2, BRD3, BRD4 | H661, H838 | Not Reported | Not Reported | [6] |
Notable Off-Target Degradation Profile
PROTACs that recruit the CRBN E3 ligase are known to have the potential to degrade neosubstrates, including certain zinc-finger (ZF) proteins.[3][7][8]
| PROTAC | Known Off-Target(s) | Notes | Reference |
| Thalidomide-based PROTACs | IKZF1, IKZF3, ZFP91 | Degradation of these neosubstrates is a known characteristic of thalidomide-based CRBN ligands. | [7][8][9] |
| ARV-825 | Zinc-finger (ZF) proteins | As a pomalidomide-based CRBN recruiter, it shares the potential for off-target degradation of ZF proteins. | [3] |
| dBET1 | Zinc-finger (ZF) proteins | As a thalidomide-based CRBN recruiter, it shares the potential for off-target degradation of ZF proteins. | [6] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of a thalidomide-based PROTAC and a typical experimental workflow for assessing its selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel BET protein proteolysis-targeting chimera exerts superior lethal activity than bromodomain inhibitor (BETi) against post-myeloproliferative neoplasm secondary (s) AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
In vivo validation of Thalidomide-4-C3-NH2 hydrochloride PROTAC efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation comparison of Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide (B1683933) and its derivatives to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While specific in vivo efficacy data for PROTACs incorporating Thalidomide-4-C3-NH2 hydrochloride is not extensively available in published literature, this document presents a comparative analysis of well-characterized CRBN-recruiting PROTACs and their counterparts that engage the von Hippel-Lindau (VHL) E3 ligase. The focus of this comparison will be on the degradation of the widely studied bromodomain and extra-terminal domain (BET) protein BRD4, a key target in oncology.
Mechanism of Action: Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Thalidomide and its analogs are a class of ligands that effectively recruit the CRBN E3 ligase.
Figure 1: Mechanism of action for a Thalidomide-based PROTAC.
Comparative In Vivo Efficacy of BRD4-Targeting PROTACs
The following tables summarize quantitative data from in vivo studies of CRBN-recruiting and VHL-recruiting PROTACs targeting BRD4 in various cancer xenograft models.
Table 1: In Vivo Efficacy of CRBN-Recruiting BRD4 PROTACs
| PROTAC | Target | E3 Ligase Ligand | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ARV-825 | BRD4 | Pomalidomide | Burkitt's Lymphoma (Raji) | SCID Mice | 5 mg/kg, i.p., daily | >100% (Tumor Regression) | [1] |
| dBET1 | BRD4 | Thalidomide | Acute Myeloid Leukemia (MV4-11) | NSG Mice | 25 mg/kg, i.p., 5 days/week | Significant TGI | [2] |
| Compound 6b | BRD4 | Lenalidomide | Basal-like Breast Cancer (HCC1806) | Nude Mice | 50 mg/kg, i.p., daily | Significant TGI |
Table 2: In Vivo Efficacy of VHL-Recruiting BRD4 PROTACs
| PROTAC | Target | E3 Ligase Ligand | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MZ1 | BRD4 | VH032 | Triple-Negative Breast Cancer (MDA-MB-231) | SCID Mice | 50 mg/kg, i.p., 3 times/week | ~60% | |
| ARV-771 | BRD4 | VHL Ligand | Castration-Resistant Prostate Cancer (VCaP) | SCID Mice | 50 mg/kg, i.p., daily | >100% (Tumor Regression) | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
1. Animal Models and Tumor Implantation:
-
Animals: Severe combined immunodeficient (SCID) or athymic nude mice (5-6 weeks old) are commonly used for xenograft studies.[4]
-
Cell Lines: Cancer cell lines such as Raji (Burkitt's lymphoma), MV4-11 (acute myeloid leukemia), HCC1806 (basal-like breast cancer), MDA-MB-231 (triple-negative breast cancer), and VCaP (castration-resistant prostate cancer) are cultured under standard conditions.
-
Implantation: For solid tumors, 1 x 10⁶ to 5 x 10⁷ cells are suspended in a mixture of serum-free media and Matrigel and injected subcutaneously into the flank of each mouse.[4] For hematological malignancy models, cells are often injected intravenously.
Figure 2: General experimental workflow for an in vivo PROTAC efficacy study.
2. PROTAC Formulation and Administration:
-
Formulation: PROTACs are typically formulated in vehicles suitable for the route of administration. A common vehicle for intraperitoneal (i.p.) injection is a solution containing DMSO, PEG300, and saline. For oral administration, a formulation of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water may be used.[4]
-
Administration: The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and the dosing schedule (e.g., daily, 3 times/week) are optimized for each PROTAC based on its pharmacokinetic properties.
3. Efficacy and Pharmacodynamic Analysis:
-
Tumor Volume Measurement: For subcutaneous models, tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2.[4]
-
Body Weight: Animal body weight is monitored regularly as an indicator of toxicity.[4]
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues are collected. The levels of the target protein (e.g., BRD4) and downstream signaling molecules (e.g., c-Myc) are assessed by Western blotting or immunohistochemistry to confirm target degradation.
BRD4 Signaling Pathway
BRD4 is a key regulator of oncogenes such as c-Myc. By inducing the degradation of BRD4, PROTACs can effectively suppress the expression of these critical cancer drivers.
Figure 3: Simplified BRD4 signaling pathway targeted by PROTACs.
Conclusion
The in vivo data strongly suggest that both CRBN-recruiting and VHL-recruiting PROTACs are highly effective at degrading BRD4 and inducing significant anti-tumor activity in preclinical models.[1][3] Notably, several thalidomide-analog-based PROTACs have demonstrated the ability to induce tumor regression, highlighting the potential of this class of molecules as potent therapeutics.[1][3] The choice between a CRBN or VHL-based PROTAC for a specific target may depend on factors such as the cellular context, the desired pharmacokinetic profile, and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the robust in vivo validation of novel PROTAC candidates.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-4-C3-NH2 Hydrochloride
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling Thalidomide-4-C3-NH2 hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This potent, thalidomide-based cereblon E3 ligase ligand, utilized in Proteolysis Targeting Chimeras (PROTACs), necessitates cautious handling due to its potential reproductive toxicity, a characteristic inherited from its parent compound, thalidomide.[1][2][3] Adherence to local, regional, national, and international regulations, in consultation with your institution's Environmental Health and Safety (EHS) department, is mandatory.[1]
Quantitative Data Summary
| Property | Value |
| CAS Number | 50-35-1 (for Thalidomide) |
| Molecular Formula | C13H10N2O4 (for Thalidomide) |
| Melting Point | 269–271 °C (for Thalidomide)[4] |
| Hazard Class | Toxic if swallowed, May damage fertility or the unborn child[4] |
| UN Number | 2811 (for Thalidomide)[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical process that requires meticulous attention to detail to mitigate risks.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling the compound or its waste.[6]
-
All handling of solid material and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
The original container of this compound should be used for the disposal of the dry chemical if possible.[7][8]
-
The container must be labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard pictograms (e.g., toxic, reproductive hazard).[1]
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Dispose of any contaminated sharps, such as needles or pipette tips, in a designated sharps container that is puncture-resistant and leak-proof.[7]
-
3. Container Management:
-
Keep all hazardous waste containers securely sealed with a screw-on cap when not in use to prevent spills and atmospheric release.[7]
-
Ensure containers are stored in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[1]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks from the primary container.[7]
4. Spill Management:
-
In the event of a spill, immediately cordon off the area.[9]
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid creating dust.[10]
-
For liquid spills, absorb the material with an inert absorbent and place it in the hazardous waste container.
-
Decontaminate the spill area thoroughly.[9]
-
Report any significant spills to your EHS department immediately.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Do not dispose of this compound down the drain or in regular trash.[9][11]
-
Maintain a detailed record of the amount of waste generated and the dates of accumulation and disposal for regulatory compliance.[1]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. targetmol.com [targetmol.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. packageinserts.bms.com [packageinserts.bms.com]
- 10. fishersci.com [fishersci.com]
- 11. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
